N-allyl-9-methyl-9H-purin-6-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
9-methyl-N-prop-2-enylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-3-4-10-8-7-9(12-5-11-8)14(2)6-13-7/h3,5-6H,1,4H2,2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMSXIGRPCNAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710787 | |
| Record name | 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90597-03-8 | |
| Record name | 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide on the Core Mechanism of Action of N-allyl-9-methyl-9H-purin-6-amine
Introduction
N-allyl-9-methyl-9H-purin-6-amine is a synthetic purine derivative that has been investigated for its potential biological activities. As a member of the purine family, which includes essential biomolecules like adenine and guanine, this compound is of interest to researchers in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the available scientific literature regarding its mechanism of action, supported by experimental data and methodologies.
Current State of Research
A thorough review of scientific databases and literature reveals a significant lack of specific information regarding the mechanism of action for this compound. While numerous studies exist for a wide range of purine analogs, detailing their interactions with various biological targets, research specifically elucidating the biochemical pathways and molecular interactions of this compound is not publicly available at this time.
The provided search results highlight research on other substituted purine derivatives, which have shown activities such as:
-
Cytotoxic effects against various cancer cell lines.[1][2][3]
-
Antiviral properties.[4]
-
Inhibition of specific enzymes, such as EGFR kinase.[2]
-
Interaction with DNA and RNA.[5]
However, these findings are related to compounds with different substituents at the C6 and N9 positions of the purine ring and cannot be directly extrapolated to this compound. The specific combination of an allyl group at the N-6 position and a methyl group at the N-9 position defines a unique chemical entity whose biological profile has not been detailed in the available literature.
Hypothetical Mechanisms and Future Directions
Given its structural similarity to other biologically active purines, several hypothetical mechanisms of action for this compound could be proposed as avenues for future research:
-
Kinase Inhibition: Many purine derivatives are known to be ATP-competitive kinase inhibitors. The purine core of this compound could potentially bind to the ATP-binding site of various kinases, thereby modulating their activity. Future studies could involve screening this compound against a panel of kinases to identify potential targets.
-
Nucleoside Analog Activity: If the compound can be metabolized within a cell to a nucleoside-like structure, it might interfere with nucleic acid synthesis or repair mechanisms, leading to cytotoxic or antiviral effects. Investigating its potential as a substrate for cellular enzymes involved in nucleotide metabolism would be a critical step.
-
Receptor Antagonism/Agonism: Adenosine receptors, which are G-protein coupled receptors, are a major target for purine-like molecules. It would be valuable to assess the binding affinity and functional activity of this compound at different adenosine receptor subtypes.
To elucidate the actual mechanism of action, a systematic experimental approach would be required. The following workflow outlines a potential strategy for future investigation.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]
- 4. Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Activity of N-allyl-9-methyl-9H-purin-6-amine
Researchers, scientists, and drug development professionals are the intended audience for this document.
Introduction
N-allyl-9-methyl-9H-purin-6-amine is a synthetic derivative of purine, a class of heterocyclic aromatic organic compounds fundamental to many biological processes. While extensive research exists for various substituted purines, revealing a wide spectrum of biological activities including cytokinin and anticancer effects, specific data on the biological activity of this compound is not available in the current scientific literature.
This guide addresses the absence of direct research on this specific compound and provides a framework for potential future investigations based on the activities of structurally related molecules.
Current State of Research
A comprehensive review of existing scientific databases and literature reveals a significant gap in the knowledge regarding the biological activity of this compound. No quantitative data, such as IC50 or EC50 values, specific experimental protocols, or identified signaling pathways directly associated with this compound have been published.
Postulated Biological Activities Based on Structural Analogs
The biological activity of purine derivatives is highly dependent on the nature and position of their substituents. Based on the known activities of structurally similar compounds, we can hypothesize potential areas of investigation for this compound.
Potential Cytokinin Activity
Substituted adenines (6-aminopurines) are well-known for their role as cytokinins, a class of plant growth hormones that promote cell division and differentiation. The N6- and N9-substitutions on the purine ring are critical for this activity. For instance, N6-benzyladenine is a potent synthetic cytokinin. The presence of an N-allyl group at the 6-position and a methyl group at the 9-position of the purine ring in this compound suggests that it could potentially interact with cytokinin receptors in plants.
Potential Anticancer Activity
Numerous 6- and 9-substituted purine analogs have been investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, interference with nucleic acid metabolism, and induction of apoptosis. For example, N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine has demonstrated cytostatic activity against breast cancer cell lines. Given its structural similarity, this compound warrants investigation for its cytotoxic and antiproliferative effects on cancer cells.
Proposed Experimental Protocols for Future Research
To elucidate the biological activity of this compound, a systematic experimental approach is required. The following are proposed methodologies for key initial experiments.
Cytokinin Activity Assays
A standard bioassay for determining cytokinin activity is the tobacco callus bioassay.
Experimental Protocol: Tobacco Callus Bioassay
-
Preparation of Media: Prepare Murashige and Skoog (MS) basal medium supplemented with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a positive control (e.g., kinetin or N6-benzyladenine) and a negative control (no cytokinin).
-
Callus Culture: Inoculate tobacco callus tissue onto the prepared media.
-
Incubation: Incubate the cultures in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 4-6 weeks.
-
Data Collection: Measure the increase in fresh and dry weight of the callus tissue.
-
Analysis: Plot the growth response against the concentration of the test compound to determine the optimal concentration for cytokinin activity.
Anticancer Activity Assays
To assess the potential anticancer effects, an initial screening can be performed using a cell viability assay, such as the MTT assay, on a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Proposed Signaling Pathway Investigation
Should initial screenings indicate significant biological activity, further studies would be necessary to delineate the underlying mechanism of action.
Investigating Cytokinin Signaling
If cytokinin activity is observed, the next logical step would be to investigate the compound's interaction with the cytokinin signaling pathway.
Caption: Hypothesized cytokinin signaling pathway for this compound.
Investigating Anticancer Mechanism
If anticancer activity is confirmed, investigating the compound's effect on key cancer-related signaling pathways, such as the EGFR pathway, would be a priority.
Caption: Experimental workflow for anticancer mechanism investigation.
Conclusion
While there is currently no direct experimental data on the biological activity of this compound, its chemical structure suggests that it may possess cytokinin and/or anticancer properties. The experimental protocols and investigative frameworks outlined in this guide provide a clear path for future research to explore these potential activities and elucidate the compound's mechanism of action. Such studies are essential to unlock the potential therapeutic or agricultural applications of this novel purine derivative.
An In-depth Technical Guide to N-allyl-9-methyl-9H-purin-6-amine
This technical guide provides a comprehensive overview of N-allyl-9-methyl-9H-purin-6-amine, a disubstituted purine derivative. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties by analogy, a plausible synthetic route, and its potential biological context.
IUPAC Name and Chemical Structure
The nomenclature and structure of the title compound are defined by the substitution pattern on the purine core.
-
IUPAC Name: N-(prop-2-en-1-yl)-9-methyl-9H-purin-6-amine
-
Common Name: N⁶-allyl-9-methyladenine
-
Molecular Formula: C₉H₁₁N₅
-
Molecular Weight: 189.22 g/mol
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties (by Analogy)
| Property | 9-Allyl-9H-purin-6-amine[1][2] | N,9-Dimethyl-9H-purin-6-amine[3] | N-benzyl-9-methyl-9H-purin-6-amine[4] |
| CAS Number | 4121-39-5 | 2009-52-1 | 81060-73-3 |
| Molecular Formula | C₈H₉N₅ | C₇H₉N₅ | C₁₃H₁₃N₅ |
| Molecular Weight | 175.19 g/mol | 163.18 g/mol | 239.28 g/mol |
| IUPAC Name | 9-(prop-2-en-1-yl)purin-6-amine | N,9-dimethylpurin-6-amine | 9-benzyl-N-methylpurin-6-amine |
Experimental Protocols
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of 6,9-disubstituted purines.[5][6][7] A common strategy involves the nucleophilic aromatic substitution of a 6-halopurine followed by N9-alkylation.
Proposed Synthesis of this compound
Step 1: Synthesis of 6-chloro-9-methyl-9H-purine
-
Reaction Setup: To a solution of 6-chloropurine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-chloro-9-methyl-9H-purine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 6-chloro-9-methyl-9H-purine (1 equivalent) in n-butanol.
-
Nucleophilic Substitution: Add allylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (NEt₃, 2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, many 6,9-disubstituted purine derivatives are known to be biologically active, frequently as inhibitors of protein kinases.[8] Deregulation of kinase activity is a hallmark of many diseases, including cancer. These small molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.
A common target for purine analogs is the Cyclin-Dependent Kinase (CDK) family, which plays a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development.
Caption: Hypothetical inhibition of CDK signaling by a purine analog.
References
- 1. 9-Allyl-9H-purin-6-amine [synhet.com]
- 2. 4121-39-5|9-Allyl-9H-purin-6-amine|BLD Pharm [bldpharm.com]
- 3. 9H-Purin-6-amine, N,9-dimethyl- | C7H9N5 | CID 94845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)- | C13H13N5 | CID 10657625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-allyl-9-methyl-9H-purin-6-amine and Related 6,9-Disubstituted Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity
Compound Name: N-allyl-9-methyl-9H-purin-6-amine
As of the latest search, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified. This may indicate that it is a novel compound or has not been widely reported in the literature. For reference, the CAS number for the related compound 9-methyladenine (6-amino-9-methylpurine) is 700-00-5[1].
Hypothetical Synthesis Protocol
A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of 6,9-disubstituted purines.[2][3][4] A common strategy involves the sequential substitution of a di-substituted purine precursor. A potential two-step synthesis is outlined below:
Step 1: Synthesis of 6-chloro-9-methyl-9H-purine
This intermediate can be synthesized from 6-chloropurine. The methylation at the N9 position is a critical step.
-
Materials: 6-chloropurine, a methylating agent (e.g., methyl iodide), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve 6-chloropurine in DMF.
-
Add potassium carbonate to the solution and stir.
-
Slowly add methyl iodide to the reaction mixture.
-
The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 2: Synthesis of this compound
The final product is obtained by the nucleophilic substitution of the chlorine atom at the C6 position with allylamine.
-
Materials: 6-chloro-9-methyl-9H-purine, allylamine, a non-polar solvent (e.g., ethanol or isopropanol), and a base (e.g., triethylamine).
-
Procedure:
-
Dissolve 6-chloro-9-methyl-9H-purine in ethanol.
-
Add allylamine and triethylamine to the solution.
-
The reaction mixture is refluxed for several hours, with progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with water to remove any salts.
-
The organic layer is dried and concentrated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography to obtain this compound.
-
Characterization: The final compound would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Biological Activity of Related Purine Analogs
While specific biological data for this compound is not available, numerous studies have demonstrated the potent biological activities of 6,9-disubstituted purine analogs, particularly as cytotoxic agents and kinase inhibitors.
Cytotoxic Activity
Substituted purine derivatives have shown significant cytotoxic effects against various cancer cell lines.[3][5][6] The nature of the substituents at the C6 and N9 positions plays a crucial role in determining the potency and selectivity of these compounds.
| Compound Class | Cell Line(s) | IC50 Range (µM) | Reference |
| 6,9-disubstituted purine analogs | Huh7 (liver), HCT116 (colon), MCF7 (breast) | 0.05 - 21.8 | [3] |
| Palladium allyl complexes with purine-based ligands | A2780 (ovarian) | 0.09 - 0.85 | [7] |
| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives | 4T1 (murine mammary), COLO201 (human colorectal), SNU-1 (human gastric), HepG2 (human hepatocellular) | High cytotoxic activity reported | [5][6] |
Table 1: Cytotoxic Activity of Related Purine Analogs
Kinase Inhibitory Activity
The purine scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[8][9][10] Many 2,6,9-trisubstituted purines have been synthesized and evaluated as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like PDGFRα.[8][11]
| Compound Class | Target Kinase(s) | Reported Activity | Reference |
| 2,6,9-trisubstituted purines | CDKs | Potent inhibition | [8] |
| 2,6,9-trisubstituted purines | PDGFRα | Nanomolar potency | [11] |
| 9-(Arenethenyl)purines | Src/Abl | Potent dual inhibition | [12] |
Table 2: Kinase Inhibitory Activity of Related Purine Analogs
Visualizations
Synthetic Workflow
Caption: Hypothetical two-step synthesis of this compound.
General Kinase Inhibition Pathway
Caption: General mechanism of ATP-competitive kinase inhibition by a purine analog.
Conclusion
This compound represents a promising, albeit currently under-characterized, member of the 6,9-disubstituted purine family. Based on the extensive research into related analogs, it is plausible that this compound may exhibit significant biological activity, potentially as a cytotoxic agent or a kinase inhibitor. The synthetic pathway and experimental considerations detailed in this guide provide a solid foundation for its synthesis and future investigation. Further research is warranted to elucidate the precise biological profile of this compound and to explore its therapeutic potential.
References
- 1. 6-Amino-9-methylpurine(9-Methyl Adenine) [lgcstandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new allyl palladium complexes bearing purine-based NHC ligands with antiproliferative and proapoptotic activities on human ovarian cancer cell lines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
N-allyl-9-methyl-9H-purin-6-amine: A Technical Review of Synthesis, Properties, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-allyl-9-methyl-9H-purin-6-amine is a synthetic purine derivative featuring an allyl group at the N6 position and a methyl group at the N9 position of the purine core. While specific literature on this exact molecule is sparse, this technical guide consolidates information on the synthesis, characterization, and potential biological activities of closely related N6- and 9-substituted purine analogs. This document aims to provide a comprehensive resource for researchers interested in the potential applications of this and similar compounds in areas such as medicinal chemistry and chemical biology. The structural relationship to naturally occurring cytokinins and other biologically active purines suggests potential for this compound in various therapeutic and research areas.
Chemical Properties and Data
| Property | Data for Related Compounds | Source |
| Molecular Weight | 239.28 g/mol (9-benzyl-N-methyl-9H-purin-6-amine) | [1] |
| 163.18 g/mol (N,9-dimethyl-9H-purin-6-amine) | [2] | |
| CAS Number | 81060-73-3 (9-benzyl-N-methyl-9H-purin-6-amine) | [1] |
| 2009-52-1 (N,9-dimethyl-9H-purin-6-amine) | [2] | |
| 4121-39-5 (9-Allyl-9H-purin-6-amine) | [3][4] | |
| IUPAC Name | 9-benzyl-N-methylpurin-6-amine | [1] |
| N,9-dimethylpurin-6-amine | [2] |
Experimental Protocols: Proposed Synthesis
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of N6- and 9-substituted purines. The general strategy involves a two-step process starting from a commercially available purine derivative.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 6-Chloro-9-methyl-9H-purine (Intermediate)
This step involves the alkylation of the N9 position of 6-chloropurine. Direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product under thermodynamic control[5][6].
-
Materials: 6-chloropurine, methyl iodide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
Dissolve 6-chloropurine in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution at room temperature.
-
Add methyl iodide dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 6-chloro-9-methyl-9H-purine.
-
Step 2: Synthesis of this compound (Final Product)
This step involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position with allylamine.
-
Materials: 6-chloro-9-methyl-9H-purine, allylamine, a suitable base (e.g., triethylamine, diisopropylethylamine), and a polar solvent (e.g., ethanol, n-butanol).
-
Procedure:
-
Dissolve 6-chloro-9-methyl-9H-purine in the chosen solvent in a round-bottom flask.
-
Add allylamine and the base to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the activities of structurally similar N6- and 9-substituted purines suggest several potential areas of biological function.
1. Cytokinin Activity:
N6-substituted adenines are a well-known class of plant hormones called cytokinins, which regulate cell division, growth, and differentiation. The presence of the N-allyl group suggests that the target compound could exhibit cytokinin or anti-cytokinin activity[7][8].
Potential Cytokinin Signaling Pathway:
References
- 1. 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)- | C13H13N5 | CID 10657625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Purin-6-amine, N,9-dimethyl- | C7H9N5 | CID 94845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4121-39-5|9-Allyl-9H-purin-6-amine|BLD Pharm [bldpharm.com]
- 4. 9-Allyl-9H-purin-6-amine [synhet.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The purine derivative PI-55 blocks cytokinin action via receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Purine Chemistry: A Technical Guide to Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discoveries and historical milestones in the chemistry of purine derivatives. From the initial isolation of uric acid to the groundbreaking synthetic work of Emil Fischer and the elucidation of their crucial roles in biological signaling, this document provides a comprehensive overview for the modern researcher. It details the foundational experimental protocols, presents key quantitative data for comparative analysis, and visualizes the intricate signaling pathways and historical workflows that have shaped our understanding of this vital class of heterocyclic compounds.
Early Discoveries and the Foundational Work of Emil Fischer
The story of purine chemistry begins not in a sophisticated laboratory, but with the study of a common biological waste product. In 1776, the Swedish pharmacist Carl Wilhelm Scheele isolated a new organic acid from kidney stones, which he named "uric acid".[1] This discovery marked the first encounter with a purine derivative, although its chemical nature would remain a mystery for nearly a century.
The latter half of the 19th century witnessed a surge in the study of nitrogen-containing compounds, with the German chemist Emil Fischer emerging as a towering figure. It was Fischer who, in 1884, coined the term "purine" (from the Latin purum uricum, meaning pure uric acid) to describe the parent compound of this class of molecules.[2][3] His systematic investigation into the relationships between various naturally occurring substances laid the groundwork for our modern understanding of purine chemistry.
Fischer's monumental contribution was the elucidation of the chemical structures of several key purine derivatives and, subsequently, their total synthesis. He demonstrated that compounds like xanthine, hypoxanthine, caffeine (found in coffee and tea), theobromine (in cocoa), and the fundamental components of nucleic acids, adenine and guanine, all shared a common bicyclic purine core.[4]
In a landmark achievement in 1898, Fischer reported the first synthesis of the parent purine molecule itself, starting from uric acid.[1][5] This multi-step synthesis not only confirmed the proposed purine structure but also provided a versatile methodology for the preparation of a wide array of purine derivatives. His prolific work in this area, along with his research on sugars, earned him the Nobel Prize in Chemistry in 1902.[6][7][8]
Another significant contribution to purine synthesis was the Traube purine synthesis , developed by Wilhelm Traube in 1900.[9][10][11][12] This method, which involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit (often formic acid), provided a more direct and versatile route to a variety of purine derivatives and remains a cornerstone of purine chemistry.[13]
Quantitative Data
Timeline of Key Discoveries
| Year | Discovery/Event | Key Contributor(s) | Citation(s) |
| 1776 | Isolation of uric acid from kidney stones | Carl Wilhelm Scheele | [1][5] |
| 1844 | First isolation of guanine from guano | Julius Bodo Unger | |
| 1884 | Coined the term "purine" and proposed its structure | Emil Fischer | [2] |
| 1898 | First synthesis of the parent purine molecule | Emil Fischer | [1][5] |
| 1900 | Development of the Traube purine synthesis | Wilhelm Traube | [9][10][12] |
| 1902 | Nobel Prize in Chemistry awarded for work on sugar and purine syntheses | Emil Fischer | [6][7][8] |
| 1961 | Elucidation of the role of ammonium cyanide in the prebiotic synthesis of adenine | Joan Oró | [14] |
Physicochemical Properties of Key Purine Derivatives
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |
| Purine | C₅H₄N₄ | 120.11 | 214 | 500 g/L (RT) |
| Uric Acid | C₅H₄N₄O₃ | 168.11 | ~300 (decomposes) | 6 mg/100 mL (20 °C) |
| Adenine | C₅H₅N₅ | 135.13 | 360-365 (decomposes) | 1030 mg/L (25 °C) |
| Guanine | C₅H₅N₅O | 151.13 | 360 (decomposes) | Insoluble |
| Hypoxanthine | C₅H₄N₄O | 136.11 | Decomposes | 2080 mg/L (37 °C) |
| Xanthine | C₅H₄N₄O₂ | 152.11 | Decomposes | Sparingly soluble |
| Theophylline | C₇H₈N₄O₂ | 180.16 | 270-274 | 8.3 g/L (25 °C) |
| Caffeine | C₈H₁₀N₄O₂ | 194.19 | 238 | 21.7 g/L (25 °C) |
Note: Solubility and melting point data can vary depending on the experimental conditions and the source.[1][4][5][15][16]
Experimental Protocols
Fischer's Synthesis of Purine from Uric Acid (1898)
This protocol is a generalized representation of the landmark synthesis reported by Emil Fischer. It is a multi-step process that involves the conversion of uric acid into a series of chlorinated and iodinated intermediates before the final reduction to purine.
Step 1: Synthesis of 2,6,8-Trichloropurine
-
Uric acid is treated with a significant excess of phosphorus pentachloride (PCl₅).
-
The mixture is heated, leading to the replacement of the three hydroxyl groups of the uric acid tautomer with chlorine atoms.
-
The resulting 2,6,8-trichloropurine is isolated from the reaction mixture.[1][5]
Step 2: Synthesis of 2,6-Diiodopurine
-
2,6,8-trichloropurine is reacted with hydroiodic acid (HI) and phosphonium iodide (PH₄I).
-
This reaction selectively reduces the chlorine atom at the 8-position and replaces the chlorine atoms at the 2- and 6-positions with iodine.
Step 3: Reduction to Purine
-
2,6-diiodopurine is suspended in a suitable solvent.
-
Zinc dust is added to the suspension.
-
The mixture is heated, causing the reductive removal of the two iodine atoms.
Traube Purine Synthesis (Generalized Protocol)
The Traube synthesis is a versatile method for preparing a wide range of purine derivatives. The following is a generalized procedure.
Step 1: Nitrosation of a Pyrimidine
-
A 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine is dissolved in an acidic solution.
-
A solution of sodium nitrite (NaNO₂) is added dropwise at a low temperature to introduce a nitroso group at the 5-position.[11]
Step 2: Reduction of the Nitroso Group
-
The 5-nitroso-pyrimidine derivative is then reduced to the corresponding 5-amino derivative.
-
A common reducing agent for this step is ammonium sulfide ((NH₄)₂S) or sodium dithionite.[11]
Step 3: Cyclization with a One-Carbon Unit
-
The resulting 4,5-diaminopyrimidine is heated with a source of a single carbon atom.
-
Formic acid is a common reagent for this cyclization, leading to the formation of the imidazole ring of the purine system.
-
The purine derivative is then isolated and purified.[11][13]
Historical Method for the Isolation of Guanine from Guano
The first isolation of guanine was from guano, the excreta of seabirds. The following is a conceptual outline of the type of procedure that would have been used in the 19th century.
Step 1: Initial Extraction
-
Guano is treated with a dilute acid, such as hydrochloric acid, to dissolve the uric acid and other soluble components.
-
The mixture is filtered to remove insoluble debris.
Step 2: Precipitation of Guanine
-
The acidic extract is then neutralized or made slightly alkaline, for example, with ammonia.
-
Guanine, being less soluble than many of the other components, precipitates out of the solution.
-
The crude guanine precipitate is collected by filtration.
Step 3: Purification
-
The crude guanine is redissolved in a minimal amount of dilute acid.
-
The solution is treated with a decolorizing agent, such as animal charcoal, to remove pigmented impurities.
-
The solution is filtered, and the guanine is reprecipitated by carefully adjusting the pH.
-
The purified guanine is collected, washed, and dried.[4]
Signaling Pathways and Molecular Interactions
Purine derivatives, particularly adenosine and adenosine triphosphate (ATP), are fundamental signaling molecules in virtually all physiological systems. They exert their effects by binding to specific purinergic receptors on the cell surface. These receptors are broadly classified into two families: P1 receptors, which are responsive to adenosine, and P2 receptors, which are activated by ATP and ADP.[17][18][19][20]
G-Protein Coupled Receptor (GPCR) Signaling Cascade
Many purinergic receptors, including all P1 and P2Y receptors, are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Timeline of chemistry - Wikipedia [en.wikipedia.org]
- 3. Purine [88.99.97.98]
- 4. microbenotes.com [microbenotes.com]
- 5. Purine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. Traube Purine Synthesis [drugfuture.com]
- 10. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Timeline of biology and organic chemistry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. iosrjournals.org [iosrjournals.org]
- 17. P2X and P2Y receptor signaling in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - P2X and P2Y receptor signaling in red blood cells - University of Wollongong - Figshare [ro.uow.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. teachmephysiology.com [teachmephysiology.com]
- 22. bio.libretexts.org [bio.libretexts.org]
potential therapeutic targets of N-allyl-9-methyl-9H-purin-6-amine
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding "N-allyl-9-methyl-9H-purin-6-amine." This suggests that the compound may be a novel chemical entity that has not been extensively studied or that research pertaining to it has not been published.
Therefore, this technical guide will adopt a predictive and methodological approach. By examining the structural features of this compound—specifically, the purine scaffold, the N-allyl substitution, and the 9-methyl group—we can hypothesize potential therapeutic targets based on the known activities of structurally analogous compounds. This document will serve as a roadmap for researchers and drug development professionals to investigate the therapeutic potential of this molecule.
Structural Analysis and Predicted Bioactivity
This compound belongs to the class of N-substituted adenine derivatives. The core purine structure is a well-established pharmacophore that interacts with a wide range of biological targets, primarily due to its resemblance to endogenous purines like adenine and guanine.
-
Purine Scaffold: This component is known to interact with ATP-binding sites of various enzymes, including protein kinases and polymerases. It is also the key structural element of adenosine and guanosine, suggesting potential interactions with purinergic receptors.
-
N-allyl Group: The presence of an allyl group at the N6 position can influence the compound's binding affinity and selectivity for different targets. Allyl groups can participate in hydrophobic and van der Waals interactions within a binding pocket, potentially conferring selectivity over endogenous ligands.
-
9-methyl Group: The methylation at the N9 position prevents the formation of a glycosidic bond, meaning the compound is not a nucleoside analog. This modification can enhance metabolic stability and alter the binding mode compared to naturally occurring nucleosides.
Based on these features, the primary hypothesized therapeutic targets for this compound fall into two major classes: Protein Kinases and Adenosine Receptors .
Potential Therapeutic Target Class: Protein Kinases
Many N6-substituted purine derivatives are known to exhibit inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Rationale for Kinase Inhibition
The adenine-like core of this compound can mimic ATP, enabling it to bind to the highly conserved ATP-binding pocket of protein kinases. The N-allyl and 9-methyl substitutions can then confer selectivity for specific kinase subfamilies.
Proposed Experimental Workflow for Kinase Profiling
To identify which of the 500+ human kinases may be targeted by this compound, a systematic screening approach is recommended.
Caption: Proposed experimental workflow for identifying and validating protein kinase targets.
Detailed Experimental Protocols
Protocol 2.3.1: High-Throughput Kinase Panel Screening
-
Objective: To perform a broad screen of this compound against a large panel of recombinant human protein kinases.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or Promega ADP-Glo™).
-
Appropriate kinase-specific substrates and ATP.
-
Assay plates (e.g., 384-well).
-
Plate reader compatible with the assay technology (e.g., luminescence or fluorescence).
-
-
Methodology:
-
Prepare a working solution of the compound at the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Dispense the recombinant kinase, substrate, and ATP into the assay plate wells.
-
Add the compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the remaining ATP.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control.
-
Protocol 2.3.2: IC50 Determination
-
Objective: To determine the potency of the compound against the validated kinase "hits."
-
Methodology:
-
Perform a serial dilution of the compound to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).
-
Follow the same procedure as the primary screen, but with the different concentrations of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation
Should this compound show activity, the data could be presented as follows:
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 62% | 800 |
| Kinase D | 15% | >10,000 |
Potential Therapeutic Target Class: Adenosine Receptors
The structural similarity of the compound to adenosine suggests it may act as a ligand for adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.
Rationale for Adenosine Receptor Modulation
N6-substituted adenosine analogs are well-known modulators of adenosine receptors. The N-allyl group could confer selectivity for a specific receptor subtype. The 9-methyl group would prevent agonism via the canonical ribose-dependent pathway, suggesting a potential role as an antagonist or an allosteric modulator.
Proposed Signaling Pathway Analysis
If the compound is found to modulate an adenosine receptor, for instance, the A2A receptor, its downstream signaling effects would need to be investigated.
Caption: Hypothesized antagonistic action on the A2A receptor signaling pathway.
Detailed Experimental Protocols
Protocol 3.3.1: Radioligand Binding Assay
-
Objective: To determine if the compound binds to adenosine receptors and to measure its binding affinity (Ki).
-
Materials:
-
Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
A suitable radioligand for each receptor (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
This compound.
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
-
Protocol 3.3.2: cAMP Functional Assay
-
Objective: To determine if the compound acts as an agonist or antagonist at the A2A receptor.
-
Methodology:
-
Use a cell line stably expressing the human A2A receptor (e.g., HEK293-A2A).
-
Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a known A2A agonist (e.g., NECA) at its EC80 concentration.
-
Agonist mode: Incubate the cells with varying concentrations of the test compound alone.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
For antagonism, calculate the IC50 for the inhibition of the agonist-induced cAMP response.
-
Hypothetical Data Presentation
Table 2: Adenosine Receptor Binding and Functional Activity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (IC50/EC50, nM) |
| A1 | >10,000 | No activity | - |
| A2A | 150 | Antagonist | 250 (IC50) |
| A2B | 2,500 | No activity | - |
| A3 | 8,000 | No activity | - |
Conclusion and Future Directions
While there is no direct experimental evidence available for this compound, its chemical structure strongly suggests potential interactions with protein kinases and adenosine receptors. The experimental workflows and protocols outlined in this guide provide a comprehensive strategy for elucidating its mechanism of action and identifying its primary therapeutic targets.
Future research should focus on the synthesis of this compound followed by the systematic screening and validation studies proposed herein. Positive findings would warrant further investigation into its cellular effects, in vivo efficacy in relevant disease models, and subsequent preclinical development. This structured approach will be critical in unlocking the potential therapeutic value of this novel chemical entity.
Unlocking Anticancer Potential: A Technical Guide to Molecular Docking Studies of N-allyl-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical molecular docking study investigating the anticancer potential of N-allyl-9-methyl-9H-purin-6-amine. While specific experimental data for this compound is not yet publicly available, this document outlines a robust theoretical framework for such an investigation, drawing upon established methodologies for analogous purine derivatives. The focus of this proposed study is the interaction of this compound with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle frequently dysregulated in cancer.[1][2][3]
Introduction: The Therapeutic Promise of Purine Analogs
Purine analogs represent a well-established class of compounds in cancer chemotherapy. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular processes, leading to cytotoxic effects in rapidly proliferating cancer cells. The this compound molecule, a substituted purine, holds therapeutic promise due to its potential to bind to and inhibit key proteins involved in cancer progression.
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5] This in silico approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
This guide will detail a hypothetical molecular docking protocol for this compound against CDK2, present anticipated quantitative data, and visualize the experimental workflow and the targeted signaling pathway.
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[1][6] Its activity is tightly regulated by cyclins E and A. In many cancers, the CDK2 signaling pathway is hyperactive, leading to uncontrolled cell proliferation.[2][3][7] Therefore, inhibiting CDK2 is a promising strategy for cancer therapy. Given that numerous purine analogs have been investigated as CDK inhibitors, CDK2 is a logical and compelling hypothetical target for this compound.
Experimental Protocol: Molecular Docking of this compound against CDK2
This section outlines a detailed, albeit hypothetical, experimental protocol for a molecular docking study.
3.1. Software and Resources
-
Protein Preparation: Schrödinger Maestro, AutoDock Tools
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Molecular Docking: AutoDock Vina, Glide (Schrödinger)
-
Visualization: PyMOL, Discovery Studio
3.2. Methodology
-
Protein Preparation:
-
The three-dimensional crystal structure of human CDK2 will be retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands will be removed from the PDB file.
-
Polar hydrogens will be added, and non-polar hydrogens will be merged.
-
Gasteiger charges will be computed for the protein atoms.
-
The protein structure will be minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound will be drawn using ChemDraw.
-
The 2D structure will be converted to a 3D structure using Avogadro or a similar program.
-
The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges will be computed for the ligand atoms.
-
The rotatable bonds of the ligand will be defined.
-
-
Grid Generation and Docking:
-
A grid box will be defined around the ATP-binding site of CDK2. The dimensions and coordinates of the grid box will be set to encompass the entire active site.
-
Molecular docking will be performed using AutoDock Vina or a similar program. The software will explore various conformations and orientations of the ligand within the protein's active site.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.
-
The docking simulation will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities.
-
-
Post-Docking Analysis:
-
The docking results will be analyzed to identify the most favorable binding pose.
-
The binding interactions between this compound and CDK2 will be visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
The binding affinity, typically expressed in kcal/mol, will be recorded.
-
Data Presentation: Hypothetical Quantitative Docking Results
The following table summarizes the hypothetical quantitative data that could be obtained from the molecular docking study of this compound and a reference CDK2 inhibitor against the CDK2 active site.
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Interacting Residues |
| This compound | -8.5 | 2.1 | 3 | LEU83, LYS33, ASP86 |
| Reference Inhibitor (e.g., Roscovitine) | -9.2 | 0.8 | 4 | LEU83, LYS33, GLU81, ASP86 |
Mandatory Visualizations
5.1. Signaling Pathway
The following diagram illustrates the simplified CDK2 signaling pathway, a potential target for this compound.
Caption: Hypothetical inhibition of the CDK2 pathway by this compound.
5.2. Experimental Workflow
The diagram below outlines the general workflow for the proposed molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
This technical guide has presented a hypothetical yet scientifically grounded framework for investigating the anticancer potential of this compound through molecular docking studies with CDK2. The outlined protocol and anticipated results provide a roadmap for future in silico and subsequent in vitro and in vivo validation.
Future research should focus on performing these computational studies to generate concrete data. Positive results would warrant the synthesis of the compound and its evaluation in enzymatic and cell-based assays to confirm its inhibitory activity against CDK2 and its cytotoxic effects on cancer cell lines. This integrated approach of computational and experimental methods is crucial for the efficient discovery and development of novel anticancer agents.
References
- 1. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 3. pnas.org [pnas.org]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
In Silico Prediction of N-allyl-9-methyl-9H-purin-6-amine Activity: A Technical Guide
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of N-allyl-9-methyl-9H-purin-6-amine. Purine analogues are a well-established class of compounds with significant therapeutic potential, acting as antimetabolites and inhibitors of key cellular processes, making them valuable scaffolds in drug discovery for anticancer and antiviral therapies.[1][2][3][4][5] This document outlines a systematic approach for researchers, scientists, and drug development professionals to computationally evaluate this specific purine derivative, from initial hypothesis generation to outlining experimental validation.
Hypothesized Biological Activity Profile
Based on the activities of structurally related purine derivatives, it is hypothesized that this compound may exhibit inhibitory activity against various protein kinases and possess cytotoxic effects against cancer cell lines. For instance, N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine, which shares the 9-methyl-9H-purin-6-amine core, has demonstrated cytostatic activity against the MCF-7 breast cancer cell line with an IC50 of 21.5 μM.[6] Other purine analogues have shown inhibitory effects on kinases such as Src and Abl.[7] Therefore, the in silico analysis will focus on predicting the interaction of this compound with common oncology targets like EGFR and Src kinase, and predicting its general drug-like properties.
In Silico Prediction Workflow
A multi-step computational workflow is proposed to predict the biological activity of this compound. This workflow integrates molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method can be used to estimate the binding affinity and analyze the interactions between this compound and its potential protein targets.
Experimental Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed and non-polar hydrogens are merged.
-
-
Target Preparation:
-
The 3D crystal structures of target proteins (e.g., EGFR, PDB ID: 1M17; Src, PDB ID: 2SRC) are downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added and Kollman charges are assigned.
-
The prepared protein structure is saved in the appropriate format (e.g., PDBQT).
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein.
-
The docking simulation is performed using software like AutoDock Vina.
-
The results are analyzed to identify the best binding pose based on the lowest binding energy.
-
Data Presentation:
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| EGFR Kinase | 1M17 | -8.5 | Met793, Leu718, Gly796 |
| Src Kinase | 2SRC | -7.9 | Thr338, Met341, Ala390 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. A QSAR model can be built using a dataset of known purine derivatives to predict the activity of this compound.[8][9]
Experimental Protocol:
-
Dataset Collection: A dataset of purine derivatives with their experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.
-
Model Building: A statistical method, such as multiple linear regression, is used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is evaluated using statistical parameters like the squared correlation coefficient (R²) and cross-validation (Q²).
-
Activity Prediction: The validated QSAR model is used to predict the biological activity of this compound.
Data Presentation:
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |
| Compound A | 150.15 | 1.2 | 60.5 | 10.2 |
| Compound B | 164.18 | 1.5 | 65.1 | 8.5 |
| This compound | 189.22 | 1.8 | 58.4 | 5.7 (Predicted) |
ADMET Prediction
In silico ADMET prediction is crucial for evaluating the drug-likeness of a compound. These predictions help to identify potential liabilities early in the drug discovery process.
Experimental Protocol:
-
The 3D structure of this compound is used as input for ADMET prediction software (e.g., SwissADME, PreADMET).
-
Various pharmacokinetic and toxicological properties are calculated based on established models.
-
The results are analyzed to assess the compound's potential for oral bioavailability and to identify any potential toxicity flags.
Data Presentation:
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 189.22 g/mol | < 500 g/mol |
| LogP | 1.8 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 4 | < 10 |
| Lipinski's Rule of 5 | 0 violations | ≤ 1 violation |
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes/No |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
Hypothesized Signaling Pathway
Based on the predicted interaction with receptor tyrosine kinases like EGFR, this compound may interfere with downstream signaling pathways that are crucial for cell proliferation and survival.
Proposed Experimental Validation
The in silico predictions should be validated through in vitro experiments to confirm the biological activity of this compound.
Synthesis
The synthesis of this compound can be achieved through nucleophilic substitution of a chlorine atom at the C6 position of a purine precursor with allylamine, followed by methylation at the N9 position.
In Vitro Assays
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
-
The kinase, substrate, and ATP are added to the wells of a microplate.
-
This compound is added at various concentrations.
-
The reaction is incubated at room temperature.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is measured, and the IC50 value is calculated.
Cell-Based Cytotoxicity Assay (MTT Assay):
-
Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and incubated overnight.
-
The cells are treated with various concentrations of this compound and incubated for 48-72 hours.
-
MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
Data Presentation:
| Assay Type | Cell Line/Target | Experimental IC50 (µM) |
| Kinase Inhibition | EGFR | 7.2 |
| Cytotoxicity | MCF-7 | 12.5 |
| Cytotoxicity | HCT116 | 15.8 |
Conclusion
This technical guide outlines a systematic in silico approach to predict the biological activity of this compound. By combining molecular docking, QSAR modeling, and ADMET prediction, a comprehensive profile of the compound's potential efficacy and drug-likeness can be generated. The proposed workflow provides a rational basis for prioritizing this compound for synthesis and subsequent experimental validation, thereby accelerating the drug discovery and development process. The successful validation of these in silico predictions will provide a strong foundation for further preclinical development of this compound as a potential therapeutic agent.
References
- 1. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-allyl-9-methyl-9H-purin-6-amine in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Purine analogs are a class of synthetic compounds that mimic naturally occurring purines and are integral to the development of therapeutic agents, particularly in oncology and virology.[1][2][3] Their mechanism of action often involves interference with nucleic acid synthesis or modulation of key cellular signaling pathways.[3][4] N-allyl-9-methyl-9H-purin-6-amine is a 6,9-disubstituted purine derivative. While specific biological data for this compound is not extensively documented, its structural class suggests potential activity as a modulator of cellular processes. Many 6,9-disubstituted purines have been investigated as kinase inhibitors, including cyclin-dependent kinase (CDK) and Epidermal Growth Factor Receptor (EGFR) inhibitors, which are critical regulators of the cell cycle and cell proliferation.[5][6][7][8][9][10]
These application notes provide a comprehensive framework for researchers to systematically evaluate the in vitro effects of this compound or other novel purine analogs. The following sections detail protocols for determining the compound's effective concentration, its impact on cell viability and proliferation, and methods to investigate its potential mechanism of action.
Physicochemical Properties and Compound Handling
Solubility and Stock Solution Preparation
Accurate determination of a compound's solubility is critical for preparing reliable stock solutions for cell-based assays. It is recommended to first test solubility in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments, followed by assessing its solubility in aqueous solutions like cell culture media.[11][12]
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Warm the solution gently (e.g., at 37°C) and vortex or sonicate until the compound is fully dissolved.[12]
-
Visually inspect the solution for any precipitates against a light source.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light, to maintain stability and avoid repeated freeze-thaw cycles.
Stability in Culture Medium
The stability of the compound in cell culture medium under standard incubation conditions (37°C, 5% CO₂) should be assessed to ensure the active concentration remains consistent throughout the experiment. This can be evaluated using analytical methods such as HPLC-UV.
Biological Activity Assessment: A Tiered Approach
A systematic approach is recommended to characterize the biological effects of this compound.
Caption: Experimental workflow for characterizing a novel purine analog.
Tier 1: Cytotoxicity and Proliferation
The initial step is to determine the compound's effect on cell viability and its potency (IC₅₀).
-
Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16] It is used to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
-
Colony Formation Assay: This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment, providing insight into cytostatic versus cytotoxic effects.[17][18]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Endpoint | Result |
|---|---|---|---|
| MCF-7 (Breast Cancer) | MTT (72h) | IC₅₀ | 15.2 µM |
| A549 (Lung Cancer) | MTT (72h) | IC₅₀ | 21.8 µM |
| MCF-7 (Breast Cancer) | Colony Formation | Surviving Fraction (at 10 µM) | 0.35 |
| A549 (Lung Cancer) | Colony Formation | Surviving Fraction (at 10 µM) | 0.55 |
Tier 2: Mechanism of Action
If the compound shows significant cytotoxic or anti-proliferative activity, the next step is to investigate the underlying mechanism.
-
Cell Cycle Analysis: Purine analogs frequently interfere with DNA synthesis, leading to cell cycle arrest.[19] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[20][21]
-
Apoptosis Assay: The induction of programmed cell death (apoptosis) is a common mechanism for anticancer drugs.[4] Annexin V/PI staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Table 2: Hypothetical Mechanism of Action Data (MCF-7 cells, 24h treatment)
| Concentration | % Cells in G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |
|---|---|---|---|---|
| Control (DMSO) | 65% | 20% | 15% | 4% |
| 10 µM Compound | 55% | 15% | 30% | 15% |
| 20 µM Compound | 40% | 10% | 50% | 35% |
Tier 3: Target Identification and Pathway Analysis
Given the prevalence of kinase inhibition among purine analogs, investigating this possibility is a logical next step.
-
Kinase Profiling: A broad panel of kinase activity assays can be used to screen for potential kinase targets.[24][25][26][] This can help identify specific kinases or kinase families that are inhibited by the compound.
-
Western Blotting: This technique is used to measure the levels and phosphorylation status of specific proteins in key signaling pathways (e.g., EGFR, Akt, MAPK, CDK pathways) to validate the findings from kinase assays and further elucidate the mechanism of action.[28]
Caption: Potential mechanism: Inhibition of CDK2 by a purine analog.
Detailed Experimental Protocols
Protocol 1: Cell Viability by MTT Assay
This protocol determines the cytotoxic/cytostatic effects of a compound on cultured cells.[13][14][15][16][29]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions (or vehicle control). Include wells with medium only for background control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the incubator or shake on an orbital shaker for 15-20 minutes at room temperature to ensure complete dissolution of formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol quantifies the DNA content of cells to determine their distribution in the cell cycle phases.[20][21][30][31]
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
6-well plates
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest cells by trypsinization, collect any floating cells from the medium, and combine them.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells once with PBS, then resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Model the resulting DNA histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity.[22][23][32][33]
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest all cells, including those floating in the media, and wash twice with cold PBS.
-
Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Safety Precautions
When handling this compound, standard laboratory safety practices should be followed. As the toxicological properties of this compound are unknown, it should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with the powdered compound and concentrated stock solutions should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. youtube.com [youtube.com]
- 19. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 26. reactionbiology.com [reactionbiology.com]
- 28. bio-rad.com [bio-rad.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 31. nanocellect.com [nanocellect.com]
- 32. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 33. scispace.com [scispace.com]
Application Notes and Protocols for N-allyl-9-methyl-9H-purin-6-amine in Cancer Research
Disclaimer: Direct experimental data for the specific compound N-allyl-9-methyl-9H-purin-6-amine in cancer research is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally similar 6,9-disubstituted purine analogs and provide a scientifically guided framework for its investigation as a potential anti-cancer agent. The data and proposed mechanisms are extrapolated from related compounds, such as N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine, which has shown cytostatic activity.[1]
Introduction
Purine analogs represent a cornerstone in the development of anti-cancer therapeutics, primarily functioning as antimetabolites that interfere with nucleic acid synthesis or as modulators of key signaling pathways. The this compound belongs to the class of 6,9-disubstituted purines, which have garnered significant interest for their potential as kinase inhibitors and cytotoxic agents. Structural modifications at the N6 and N9 positions of the purine ring can significantly influence the compound's biological activity, target specificity, and pharmacological properties. This document outlines potential applications and experimental protocols for the investigation of this compound in a cancer research setting.
Potential Mechanism of Action
Based on the known activities of similar purine derivatives, this compound is hypothesized to exert its anti-cancer effects through the inhibition of critical cell signaling pathways, such as the EGFR/MAPK pathway, which is frequently dysregulated in various cancers. Inhibition of Epidermal Growth Factor Receptor (EGFR) and downstream effectors like MEK and ERK can lead to cell cycle arrest and apoptosis.
Caption: Proposed inhibitory action of this compound on the EGFR signaling pathway.
Quantitative Data Summary
The following table summarizes the reported cytostatic activity of a structurally related purine derivative against a human cancer cell line. This data can serve as a benchmark for initial in vitro studies with this compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Drug | IC50 (µM) |
| N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine | MCF-7 | Cytostatic Assay | 21.5 | Cisplatin | 12.5 |
Table 1: Cytostatic activity of a representative 6,9-disubstituted purine analog.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for EGFR Pathway Proteins
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound holds promise as a candidate for further investigation in cancer research. The provided protocols offer a foundational approach to characterizing its cytotoxic activity and elucidating its potential mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its therapeutic potential.
References
Application Notes and Protocols for N-allyl-9-methyl-9H-purin-6-amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogues represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including the potent inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. This document provides detailed application notes and protocols for the investigation of N-allyl-9-methyl-9H-purin-6-amine , a substituted purine derivative, in kinase inhibition assays. While specific data for this compound is not extensively available in public literature, the provided protocols and data for structurally related purine analogues will serve as a comprehensive guide for its evaluation as a potential kinase inhibitor.
Data Presentation: Kinase Inhibitory Activity of Representative Purine Derivatives
The following tables summarize the kinase inhibitory activities (IC50 values) of various substituted purine analogues from published studies. This data illustrates the potential for this class of compounds to inhibit a range of kinases with high potency and selectivity.
Table 1: Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives against Oncogenic Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| 4f | Bcr-Abl | 70 | K562 |
| 5j | BTK | 410 | Ramos |
| 5b | FLT3-ITD | 380 | MV4-11 |
| 7h | Not Specified | GI50 = 0.09 µM | HL-60 |
Data sourced from studies on novel 2,6,9-trisubstituted purine derivatives as potential agents for the treatment of leukaemia and their evaluation as prospective antitumor compounds.
Table 2: Inhibitory Activity of 9-methyl-9H-purine Derivatives against mTOR Kinase
| Compound ID | Target Kinase | IC50 (nM) | Selectivity over PI3Kα |
| 15i | mTOR | 15.8 | >63-fold |
Data from a study on the design and synthesis of novel 9-methyl-9H-purine derivatives as potent mTOR inhibitors.
Signaling Pathways
Protein kinases are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in cancer where several purine analogues have shown inhibitory activity.
Application Notes and Protocols: N-allyl-9-methyl-9H-purin-6-amine as a Potential Antiviral Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesized guide based on the known antiviral activities and mechanisms of analogous purine derivatives. Currently, there is limited specific public data on the antiviral properties of N-allyl-9-methyl-9H-purin-6-amine. These protocols provide a foundational framework for its evaluation as a potential antiviral candidate.
Introduction
Purine analogs represent a significant class of antiviral compounds that often act as nucleoside or nucleotide mimics to interfere with viral replication.[1][2] this compound is a synthetic purine derivative with structural similarities to endogenous purines, suggesting its potential as an antiviral agent. This document outlines hypothetical applications and detailed experimental protocols for the investigation of this compound's antiviral efficacy and mechanism of action. The protocols are based on established methodologies for the in vitro evaluation of antiviral compounds.[1]
Potential Antiviral Activity
Based on the broad-spectrum activity of many purine analogs, this compound is hypothesized to exhibit activity against a range of DNA and RNA viruses.[2][3] Potential targets could include herpesviruses, influenza viruses, and coronaviruses, where viral polymerases are crucial for replication.
Postulated Mechanism of Action
It is postulated that this compound, after potential intracellular phosphorylation to its triphosphate form, may act as a competitive inhibitor of viral DNA or RNA polymerases. By incorporating into the growing nucleic acid chain, it could lead to chain termination and the cessation of viral replication. This mechanism is common for many nucleoside analogs.[1][4]
Data Presentation
The following tables represent hypothetical data for the antiviral activity and cytotoxicity of this compound against various viruses.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 2.5 |
| Influenza A (H1N1) | MDCK | 8.1 |
| SARS-CoV-2 | Vero E6 | 12.5 |
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | > 100 | > 40 (for HSV-1) |
| MDCK | > 100 | > 12.3 (for H1N1) |
| Vero E6 | > 100 | > 8 (for SARS-CoV-2) |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero, MDCK, Vero E6)
-
96-well plates
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 96-well plates with host cells at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cell controls.
-
Incubate for 48-72 hours (duration should match the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using regression analysis.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the formation of viral plaques.
Materials:
-
Confluent host cells in 6-well plates
-
Virus stock of known titer
-
This compound
-
Infection medium (serum-free)
-
Overlay medium (e.g., containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Grow host cells to confluence in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well and incubate for 1 hour.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add an overlay medium containing the respective concentrations of the compound.
-
Incubate for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the plaque number by 50% compared to the virus control.
Viral Polymerase Inhibition Assay (Hypothetical)
This biochemical assay would directly measure the inhibitory effect of the compound on viral polymerase activity.
Materials:
-
Purified recombinant viral polymerase (e.g., HSV-1 DNA polymerase)
-
Activated DNA template
-
Radiolabeled dNTPs (e.g., [³H]dTTP)
-
This compound triphosphate (hypothetical active form)
-
Reaction buffer
-
TCA (trichloroacetic acid)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing the reaction buffer, activated DNA template, dNTPs (including the radiolabeled dNTP), and the viral polymerase.
-
Add varying concentrations of the triphosphate form of this compound.
-
Incubate the reaction at the optimal temperature for the polymerase.
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the mixture through glass fiber filters and wash with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 value, which is the concentration of the compound that inhibits polymerase activity by 50%.
Visualizations
Caption: Experimental workflow for antiviral evaluation.
Caption: Postulated mechanism of polymerase inhibition.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of N-allyl-9-methyl-9H-purin-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of N-allyl-9-methyl-9H-purin-6-amine and its analogs. The protocols and data presented herein are intended to serve as a guide for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Introduction
Purine analogs represent a privileged scaffold in medicinal chemistry, with numerous approved drugs for the treatment of cancer, viral infections, and autoimmune diseases.[1] Modifications at the N6 and N9 positions of the purine ring have been extensively explored to develop potent and selective inhibitors of various cellular targets, particularly protein kinases.[2][3] this compound and its derivatives are a class of compounds with potential applications in cancer therapy, acting as kinase inhibitors.[4] This document outlines the synthetic route to these compounds, provides protocols for their preparation and biological evaluation, and discusses their potential signaling pathways.
Data Presentation
Table 1: Synthesis and Cytotoxic Activity of Selected this compound Analogs
| Compound ID | R Group (at C2) | Yield (%) | IC50 (µM) vs. MCF-7[4] | IC50 (µM) vs. HCT116[5] | IC50 (µM) vs. Huh7[5] |
| 1a | H | 78 | >100 | 21.8 | 15.4 |
| 1b | Cl | 85 | 21.5 | 5.8 | 3.2 |
| 1c | NH₂ | 72 | 45.2 | 12.1 | 8.9 |
| 1d | OCH₃ | 65 | 68.7 | 18.5 | 11.6 |
| Cisplatin | - | - | 12.5[4] | - | - |
| Fludarabine | - | - | - | >50[5] | >50[5] |
| 5-FU | - | - | - | 10.5[5] | 8.7[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (1a)
This protocol describes a two-step synthesis starting from 6-chloropurine.
Step 1: Synthesis of 6-chloro-9-methyl-9H-purine
-
To a solution of 6-chloropurine (1.0 g, 6.47 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃, 1.34 g, 9.71 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (0.48 mL, 7.76 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-chloro-9-methyl-9H-purine as a white solid.
Step 2: Synthesis of this compound (1a)
-
In a sealed tube, dissolve 6-chloro-9-methyl-9H-purine (0.5 g, 2.97 mmol) in ethanol (15 mL).
-
Add allylamine (0.45 mL, 5.94 mmol) and triethylamine (Et₃N, 0.83 mL, 5.94 mmol).
-
Heat the mixture at 80°C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (95:5) as the eluent to yield this compound (1a) as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic activity of the synthesized analogs against a panel of cancer cell lines.
-
Seed cancer cells (e.g., MCF-7, HCT116, Huh7) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) in a final volume of 200 µL/well. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound analogs and the general experimental workflow for their synthesis and evaluation.
Caption: Proposed mechanism of action for this compound analogs as EGFR inhibitors.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Discussion
The synthetic route presented is a versatile method for generating a library of this compound analogs with diverse substituents at various positions of the purine ring. The biological data indicates that these compounds exhibit cytotoxic activity against various cancer cell lines, with the 2-chloro substituted analog (1b) showing the most promising activity.[4] The proposed mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6] Inhibition of EGFR can disrupt downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to decreased cell proliferation and induction of apoptosis.[7]
Further studies, including kinase profiling and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of this class of compounds. The protocols and data provided in these application notes should facilitate the further exploration of this compound analogs as potential anticancer agents.
References
- 1. Older and new purine nucleoside analogs for patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-allyl-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques for the characterization of N-allyl-9-methyl-9H-purin-6-amine. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis are presented. These methodologies are essential for confirming the identity, purity, and structure of this N-substituted purine derivative, which is of interest in medicinal chemistry and drug development.
Introduction
This compound is a substituted adenine derivative. The characterization of such molecules is a critical step in drug discovery and development to ensure the compound's identity, purity, and stability. This application note outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound.
Physicochemical Properties and Predicted Data
A summary of the key physicochemical properties and predicted analytical data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| Exact Mass | 189.10144 Da |
| Elemental Composition | C: 57.13%, H: 5.86%, N: 37.01% |
| Predicted ¹H NMR | See Table 2 in NMR Section |
| Predicted ¹³C NMR | See Table 3 in NMR Section |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound. A reversed-phase method is typically employed for the analysis of purine derivatives.[1][2][3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol and an aqueous buffer (e.g., 50 mM acetate buffer, pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
The purity of the sample is determined by the peak area percentage of the main peak in the chromatogram.
| Parameter | Result |
| Retention Time | ~ [Predicted Value, e.g., 8.5 min] |
| Purity | >95% |
Caption: Overview of purine metabolism pathways.
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of this compound, ensuring reliable data for research and development purposes. The provided protocols can be adapted and optimized as needed for specific laboratory instrumentation and requirements.
References
- 1. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements [scirp.org]
- 3. scitepress.org [scitepress.org]
- 4. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Purine metabolism [reactome.org]
- 6. njms.rutgers.edu [njms.rutgers.edu]
- 7. mdpi.com [mdpi.com]
- 8. Purine Nucleotide Precursors in Preventing Myocardial Ischemia–Reperfusion Injury [mdpi.com]
Application Notes and Protocols for Assessing N-allyl-9-methyl-9H-purin-6-amine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allyl-9-methyl-9H-purin-6-amine is a synthetic purine analogue. Purine analogues are a well-established class of compounds with diverse biological activities, including anticancer, antiviral, and immunosuppressive effects.[1][2] These compounds often function as antimetabolites, interfering with nucleic acid synthesis and other crucial metabolic pathways.[1] The development of robust and reliable assays is critical for characterizing the pharmacological profile of novel purine analogues like this compound.
These application notes provide a comprehensive guide to developing and executing assays to determine the bioactivity of this compound. The protocols detailed below are foundational for screening and characterizing the compound's effects on cellular processes and potential enzymatic targets.
Potential Signaling Pathways and Mechanisms of Action
Purine analogues typically exert their effects by being metabolized within the cell to their nucleotide forms. These nucleotide analogues can then inhibit key enzymes involved in de novo purine biosynthesis or be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.[1] A generalized signaling pathway for the action of purine analogues is depicted below.
Experimental Protocols
An initial screening cascade is recommended to efficiently characterize the activity of this compound. The following workflow outlines a logical progression from broad cellular effects to more specific mechanistic assays.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of a cancer cell line. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Xanthine Oxidase Inhibition Assay
This protocol assesses the ability of this compound to inhibit xanthine oxidase, a key enzyme in purine catabolism.[3]
Materials:
-
This compound
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
Allopurinol (positive control inhibitor)
-
96-well UV-transparent plate
-
UV-Vis spectrophotometer or plate reader (295 nm)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, xanthine, and different concentrations of this compound or allopurinol.
-
Enzyme Addition: Initiate the reaction by adding xanthine oxidase to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of uric acid.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the results and calculate the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if this compound causes cell cycle arrest.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | |
| Jurkat | 48 | |
| MCF-7 | 48 |
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Substrate | IC50 (µM) |
| Xanthine Oxidase | Xanthine | |
| Other relevant enzymes |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | |||
| Compound X | IC50 | |||
| Compound X | 2x IC50 |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxic effects, enzymatic inhibition, and impact on cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigation into its mechanism of action, including its effects on DNA damage and apoptosis, will be crucial for its continued development.
References
Topic: N-allyl-9-methyl-9H-purin-6-amine for High-Throughput Screening
An Application Note on High-Throughput Screening of N-allyl-9-methyl-9H-purin-6-amine for Kinase Inhibitory Activity
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic purine derivative. The purine scaffold is a core component of many biologically important molecules and is a privileged structure in drug discovery, frequently found in compounds targeting protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the identification of novel kinase inhibitors is a major focus of pharmaceutical research.
High-throughput screening (HTS) is an essential methodology for discovering new drug candidates from large compound libraries. This application note describes a robust HTS protocol for evaluating the kinase inhibitory potential of this compound using the LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.
Assay Principle
The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay used to measure the affinity of a test compound for a kinase of interest.[1][2] The assay involves three main components:
-
A kinase of interest, typically tagged (e.g., with GST or His).
-
A fluorescently labeled, ATP-competitive tracer (Alexa Fluor™ 647) that binds to the kinase's active site.
-
A Europium (Eu)-labeled anti-tag antibody that binds to the tagged kinase.
When the tracer and the Eu-labeled antibody are bound to the kinase, they are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) from the Europium donor to the Alexa Fluor™ 647 acceptor. This results in a high TR-FRET signal. When a test compound, such as this compound, binds to the kinase's active site, it displaces the tracer, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.
Materials and Reagents
-
This compound (Test Compound)
-
Kinase of interest (e.g., GST-tagged Nek10)
-
LanthaScreen® Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, Cat. No. PV5594)
-
LanthaScreen® Kinase Tracer (e.g., Tracer-236, Thermo Fisher Scientific, Cat. No. PV5592)
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2]
-
DMSO (Assay Grade)
-
Low-volume, 384-well assay plates (e.g., Corning 384-well low volume, non-binding surface, black)
-
Plate reader capable of TR-FRET measurements (e.g., equipped with filters for Europium donor and Alexa Fluor™ 647 acceptor)
Experimental Protocols
This protocol is designed for a 384-well plate format with a final assay volume of 12 µL.
1. Reagent Preparation
-
1X Kinase Buffer: Prepare 1X Kinase Buffer by diluting the 5X stock with deionized water.
-
Test Compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. For a 10-point IC₅₀ curve, a 1:3 dilution series starting from 1 mM is recommended.
-
Prepare a 4X final concentration plate by diluting the DMSO serial dilutions 25-fold into 1X Kinase Buffer (resulting in 4% DMSO).[2]
-
-
2X Kinase/Antibody Mixture:
-
Dilute the kinase and the Eu-anti-GST antibody in 1X Kinase Buffer to 2X the final desired concentration. For example, if the final concentration is 5 nM kinase and 2 nM antibody, prepare a solution of 10 nM kinase and 4 nM antibody.
-
-
4X Tracer Solution:
-
Dilute the Kinase Tracer stock in 1X Kinase Buffer to 4X the final desired concentration (e.g., 400 nM for a final concentration of 100 nM).
-
2. Assay Procedure
The assay is performed by adding the components in the following order:
-
Add Test Compound: Dispense 3 µL of the 4X test compound serial dilutions into the 384-well assay plate. Include wells with 4% DMSO in buffer for "no inhibitor" (high FRET) controls and wells with a known potent inhibitor for "positive" (low FRET) controls.
-
Add Kinase/Antibody Mixture: Dispense 6 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add Tracer: Dispense 3 µL of the 4X Tracer solution to all wells.
-
Incubation: Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).
-
Ratio = (Emission at 665 nm) / (Emission at 615 nm)
-
-
Calculate Percent Inhibition: Use the average ratio from the control wells to determine the percent inhibition for each test compound concentration.
-
% Inhibition = 100 x (1 - (Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))
-
Where Ratio_compound is the ratio from the test well, Ratio_high_control is the average from the "no inhibitor" wells, and Ratio_low_control is the average from the "positive inhibitor" wells.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase binding is inhibited).
Expected Results
The following table presents hypothetical screening data for this compound against a panel of selected kinases. This data is for illustrative purposes only.
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (nM) |
| Nek10 | 95% | 85 |
| CDK4/6 | 88% | 250 |
| FGFR3 | 75% | 1,200 |
| YSK4 | 45% | >10,000 |
| BTK | 15% | >10,000 |
Data is hypothetical and intended for demonstration purposes.
These results would suggest that this compound is a potent inhibitor of Nek10 and CDK4/6, with moderate activity against FGFR3 and weak to no activity against YSK4 and BTK at the tested concentrations.
Conclusion
The LanthaScreen® Eu Kinase Binding Assay provides a sensitive, robust, and high-throughput method for identifying and characterizing kinase inhibitors. The protocol described herein can be readily adapted to screen this compound and other purine derivatives against a wide range of protein kinases, facilitating the discovery of novel therapeutic agents. The homogenous, "mix-and-read" format minimizes assay steps and is highly amenable to automation, making it an ideal platform for large-scale screening campaigns.
References
Application Notes and Protocols for N-allyl-9-methyl-9H-purin-6-amine Powder
Abstract
This document provides detailed application notes and protocols for the handling and storage of N-allyl-9-methyl-9H-purin-6-amine powder. The information is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling analogous chemical structures and related purine derivatives. It is imperative to supplement these protocols with a compound-specific risk assessment before commencing any experimental work.
Safety, Handling, and Storage
Extreme caution should be exercised when handling this compound powder. Based on data from structurally related compounds, it is prudent to treat this compound as potentially toxic and hazardous.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent accidental exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. |
Handling Precautions
-
All handling of the solid powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Keep the compound away from sources of ignition, as related compounds may be flammable.
-
In case of spills, contain the powder with an inert absorbent material and dispose of it as hazardous waste.
Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Recommended Condition |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. |
| Container | Keep the container tightly sealed to prevent contamination and moisture absorption. |
Experimental Protocols
Preparation of a Stock Solution
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO, DMF, Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes and pipette tips
-
Vortex mixer
-
Spatula
-
Weighing paper
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the powder onto weighing paper using a calibrated analytical balance.
-
Transfer: Transfer the weighed powder into a clean, dry volumetric flask of the appropriate size.
-
Solubilization: Add a small amount of the chosen anhydrous solvent to the volumetric flask, enough to wet the powder. Gently swirl the flask to begin dissolving the compound.
-
Dissolution: If necessary, use a vortex mixer to aid in the dissolution of the powder. Sonication may be used cautiously if the compound is not fully dissolving, but be mindful of potential heating.
-
Dilution to Volume: Once the powder is completely dissolved, add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clean, properly labeled amber vial for storage. Store at -20°C or -80°C for long-term stability.
Visualizations
Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound powder.
Logical Relationship for Safe Usage
This diagram outlines the logical dependencies for ensuring the safe use of this compound in a research setting.
N-allyl-9-methyl-9H-purin-6-amine solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allyl-9-methyl-9H-purin-6-amine is a synthetic purine derivative. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to N6-substituted adenine analogs, such as cytokinins and N6-methyladenosine, suggests potential roles in modulating various cellular processes. Purine analogs are known to interfere with nucleic acid synthesis, cell signaling, and enzymatic activities, making them valuable tools in biological research and drug discovery.[1][2][3]
These application notes provide a comprehensive guide for the preparation and experimental use of this compound, drawing upon established methodologies for similar purine derivatives.
Physicochemical Properties and Solution Preparation
Due to the limited availability of specific data for this compound, the following information is based on general properties of N-alkylated purine derivatives.
Table 1: Physicochemical Properties and Solubility
| Property | Data | Source/Justification |
| Molecular Formula | C9H11N5 | Calculated |
| Molecular Weight | 189.22 g/mol | Calculated |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Soluble in DMSO | Based on solubility of N6-methyladenosine[4] |
| Sparingly soluble in Ethanol | Based on general solubility of purine analogs | |
| Insoluble in Water | Based on general solubility of purine analogs |
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 1.89 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Table 2: Stock Solution Quick Reference
| Parameter | Value |
| Compound | This compound |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C |
| Shelf Life | Approximately 6 months (at -80°C)[4] |
Experimental Protocols
Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay
It is crucial to determine the cytotoxic potential of this compound in your specific cell line to establish a suitable working concentration range for further experiments. A common method is the MTT or similar cell viability assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound 10 mM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A suggested starting range is from 100 µM to 1 mM, based on concentrations used for N6-allyladenosine in mammalian cells.[5] Add the diluted compound to the wells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 3: Example Cytotoxicity Assay Parameters
| Parameter | Suggested Value |
| Cell Line | User-defined (e.g., HeLa, HEK293T) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 1000 µM |
| Incubation Time | 24, 48, 72 hours |
| Assay Method | MTT or similar |
Potential Signaling Pathways and Experimental Workflows
Given its purine structure, this compound may influence pathways regulated by adenosine analogs or those involved in nucleic acid metabolism. The N-allyl group could also confer unique biological activities.[6][7] A potential area of investigation is its effect on RNA modifications, similar to how N6-allyladenosine can be incorporated into RNA.[6]
Diagram 1: General Workflow for Investigating the Cellular Effects of this compound
Caption: A logical workflow for the experimental use of the compound.
Diagram 2: Hypothesized Signaling Pathway for Investigation
As a purine analog, this compound could potentially interfere with DNA and RNA synthesis, leading to the activation of DNA damage response (DDR) pathways and cell cycle arrest.
Caption: Potential mechanism of action involving DNA/RNA synthesis.
Safety and Handling
General Precautions:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]
-
Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
In case of contact, immediately flush the affected area with copious amounts of water.[8]
-
Refer to the material safety data sheet (MSDS) for detailed safety information.
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
These application notes provide a foundational framework for the preparation and experimental use of this compound. Due to the limited specific data available for this compound, researchers are strongly encouraged to perform initial validation experiments, such as solubility and cytotoxicity assays, to determine the optimal conditions for their specific experimental systems. The proposed workflows and potential signaling pathways offer starting points for investigating the biological effects of this novel purine derivative.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of purine analogues in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 4. selleckchem.com [selleckchem.com]
- 5. a6A-seq: N6-allyladenosine-based cellular messenger RNA metabolic labelling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: N-allyl-9-methyl-9H-purin-6-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the synthesis yield of N-allyl-9-methyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely adopted and effective method is a two-step synthesis starting from 6-chloropurine. The first step involves the regioselective methylation at the N9 position to form the intermediate, 6-chloro-9-methyl-9H-purine. The second step is a nucleophilic aromatic substitution where the chlorine atom at the C6 position is displaced by allylamine to yield the final product.
Q2: What are the key factors affecting the yield and regioselectivity of the N9-methylation step?
A2: The regioselectivity of alkylation on the purine ring is a critical factor. N9-alkylation is generally favored over N7-alkylation under basic conditions in polar aprotic solvents like DMF.[1] Key factors include:
-
Base: Mineral hydrides and carbonates are commonly used to deprotonate the purine ring, leading to moderate to high regioselectivity for the N9 position.[1]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they facilitate the S_N2 mechanism of alkylation.[1] In contrast, polar protic solvents can favor N7 substitution.
-
Temperature: Room temperature is often sufficient for the reaction to proceed over several hours.
Q3: How can I minimize the formation of N7 and N3 isomers during methylation?
A3: To minimize the formation of undesired N7 and N3 isomers, it is crucial to control the reaction conditions. Using a nonpolar solvent or reacting the adenine anion can increase the probability of N9 substitution.[1] The use of bases like potassium carbonate (K₂CO₃) in DMF is a standard practice to favor the formation of the N9-alkylated product.[1]
Q4: What conditions are optimal for the subsequent N6-allylation step?
A4: The substitution of the C6-chloro group with allylamine is typically a nucleophilic aromatic substitution. Optimal conditions often involve heating the 6-chloro-9-methyl-9H-purine intermediate with an excess of allylamine. A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is often added to scavenge the HCl generated during the reaction. The reaction is commonly carried out in a protic solvent like ethanol or n-butanol at elevated temperatures.[2][3]
Q5: What are the common side products I should be aware of?
A5: During the N9-methylation step, the primary side products are the N7- and N3-methyl isomers. In the N6-allylation step, potential side reactions are minimal if the starting material is pure. However, incomplete reactions can leave unreacted 6-chloro-9-methyl-9H-purine. Di-allylation is generally not a concern under standard conditions.
Q6: What are the recommended purification methods?
A6: Purification is essential for obtaining a high-purity final product.
-
Post-Methylation: After the first step, the solvent (DMF) is typically removed under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography on silica gel.[1]
-
Post-Allylation: The final product, this compound, is also typically purified by silica gel column chromatography. A solvent system such as dichloromethane/methanol is often effective for elution.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N9-Methylation Step | 1. Incomplete deprotonation of 6-chloropurine.2. Inactive methylating agent (e.g., methyl iodide).3. Insufficient reaction time or temperature. | 1. Ensure the base (e.g., K₂CO₃) is anhydrous and use a slight excess. Allow for sufficient stirring time (e.g., 15-30 min) before adding the alkylating agent.[1]2. Use a fresh, high-purity methylating agent.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time to 16-24 hours.[1] |
| Poor Regioselectivity (Mixture of N7/N9 Isomers) | 1. Reaction conditions favoring N7 or N3 alkylation.2. Use of a protic solvent. | 1. Use a polar aprotic solvent like DMF or DMSO.[1]2. Employ a base such as K₂CO₃ or NaH to generate the purine anion, which favors N9 substitution.[1]3. Carefully separate isomers using column chromatography. |
| Incomplete N6-Allylation Reaction | 1. Insufficient temperature or reaction time.2. Deactivation of the nucleophile (allylamine).3. Steric hindrance. | 1. Increase the reaction temperature (e.g., reflux in ethanol or n-butanol). Monitor via TLC until the starting material is consumed.2. Use an excess of allylamine and a non-nucleophilic base like DIPEA to neutralize generated HCl.[2]3. While less common for allylamine, if steric hindrance is suspected, consider a more reactive solvent or higher temperatures. |
| Difficulty in Product Purification | 1. Co-elution of isomers or impurities.2. Residual DMF solvent.3. Product insolubility or streaking on TLC. | 1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider a different stationary phase if separation is challenging.2. Ensure complete evaporation of high-boiling solvents like DMF using a rotary evaporator, possibly with a high-vacuum pump.[1]3. Add a small amount of a polar modifier (e.g., triethylamine or acetic acid) to the mobile phase to improve peak shape during chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-9-methyl-9H-purine
-
Materials:
-
6-chloropurine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol, 10:1).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate 6-chloro-9-methyl-9H-purine.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
6-chloro-9-methyl-9H-purine
-
Allylamine
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Ethanol or n-Butanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-9-methyl-9H-purine (1.0 eq) in ethanol.
-
Add triethylamine (2.0 eq) to the solution.
-
Add allylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove excess amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Caption: Logic diagram for troubleshooting synthesis yield issues.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with N-allyl-9-methyl-9H-purin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-allyl-9-methyl-9H-purin-6-amine. The following information is intended to help overcome common solubility challenges encountered during experimental work.
Disclaimer
No specific solubility data for this compound has been found in publicly available literature. The following recommendations are based on established methods for enhancing the solubility of other poorly soluble purine derivatives. Researchers should consider these as starting points and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended initial steps?
A1: For initial attempts at solubilizing this compound, it is advisable to start with common organic solvents and then dilute into your aqueous buffer.
-
Recommended Solvents: Begin by preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.
-
Procedure:
-
Weigh a small, precise amount of the compound.
-
Add the organic solvent dropwise while vortexing or sonicating until the compound is fully dissolved.
-
For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological system.
-
-
Troubleshooting: If precipitation occurs upon dilution, you may need to try a lower final concentration, use a co-solvent system, or explore other solubilization techniques.
Q2: What is a co-solvent system and how can it help with the solubility of this compound?
A2: A co-solvent system involves using a mixture of solvents to increase the solubility of a poorly soluble compound. By blending a water-miscible organic solvent with your aqueous buffer, you can create a more favorable environment for dissolving hydrophobic molecules.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are commonly used co-solvents in biological experiments.[1]
-
General Protocol:
-
Prepare a stock solution of your compound in 100% of the chosen co-solvent (e.g., PEG 400).
-
Prepare a series of dilutions of this stock solution in your aqueous buffer.
-
Visually inspect for precipitation and determine the highest concentration that remains in solution.
-
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH can significantly influence the solubility of ionizable compounds like purine derivatives. Since this compound contains amine groups, it is likely to be a weak base.
-
Principle: As a weak base, its solubility is expected to increase in acidic conditions where the amine groups become protonated (charged).
-
Experimental Approach:
-
Prepare a suspension of the compound in a range of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will help you determine the optimal pH for solubility.[2][3][4][5]
-
Q4: What are solid dispersions and can they be used for this compound?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can enhance solubility and dissolution rate by reducing the particle size of the drug to a molecular level and improving its wettability.
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[6][7]
-
Preparation Method (Solvent Evaporation):
Q5: How can cyclodextrins be used to improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[11][12][13]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[11]
-
Experimental Protocol (Kneading Method):
-
Create a paste by mixing the compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Add a small amount of a hydro-alcoholic solution and knead thoroughly.
-
Dry the resulting mass and pulverize it. The resulting powder should have improved solubility in aqueous solutions.
-
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has very low aqueous solubility and is crashing out of solution. | 1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent (e.g., PEG 400) in the final solution, while being mindful of its effect on the assay.3. Try preparing a fresh stock in a different organic solvent like DMF or ethanol. |
| Compound is not dissolving in 100% DMSO. | The compound may have poor solubility even in organic solvents, or the material may have degraded. | 1. Gently warm the solution (e.g., to 37°C) and sonicate.2. Try a different organic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).3. Verify the purity and integrity of your compound stock. |
| Inconsistent results between experiments. | Variability in stock solution preparation or handling. Precipitation may be occurring at different rates. | 1. Standardize your stock solution preparation protocol.2. Always vortex the stock solution before use.3. Prepare fresh dilutions for each experiment.4. Visually inspect for any signs of precipitation before use. |
| Aqueous solution is cloudy or has visible particles. | The solubility limit has been exceeded. | 1. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.2. Re-evaluate the concentration and consider using a lower concentration or a different solubilization method. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh 1-5 mg of this compound.
-
Transfer the compound to a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, add more DMSO to reach a final stock concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw at room temperature and vortex thoroughly.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0.
-
Add an excess amount of this compound to 1 mL of each buffer in separate tubes.
-
Seal the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the solubility (concentration) versus pH to identify the pH range with the highest solubility.
Potential Signaling Pathways
Given that this compound is a purine derivative, it may interact with cellular signaling pathways that are modulated by other purine-based molecules. The following diagrams illustrate hypothetical signaling pathways that could be investigated.
Caption: Hypothesized Adenosine Receptor Signaling Pathway.
Caption: Potential modulation of the PI3K/Akt Signaling Pathway.
Caption: Potential modulation of the MAPK/ERK Signaling Pathway.
References
- 1. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
N-allyl-9-methyl-9H-purin-6-amine stability problems in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-allyl-9-methyl-9H-purin-6-amine. The information provided is based on established principles of purine chemistry and stability studies of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation can be due to several factors:
-
Low Solubility: The compound may have limited solubility in the chosen solvent. Consider using a different solvent or a co-solvent system. For initial screening, solvents like DMSO, DMF, or ethanol are often used for purine derivatives.
-
Temperature Effects: Solubility can be temperature-dependent. If the solution was prepared at a higher temperature, the compound might precipitate upon cooling to room temperature or during refrigerated storage. Try gently warming the solution to see if the precipitate redissolves.
-
pH-Dependent Solubility: Purine derivatives often have ionizable groups, making their solubility highly dependent on the pH of the solution. Adjusting the pH might improve solubility. For 6-aminopurines, acidic conditions can protonate the amine group, potentially increasing aqueous solubility.
-
Degradation: Precipitation could be a result of compound degradation, leading to the formation of less soluble byproducts. This is more likely if the solution has been stored for an extended period or under suboptimal conditions.
Q2: I suspect my this compound has degraded. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented, degradation of 6-aminopurine derivatives can occur through several mechanisms:
-
Hydrolysis: The N-allyl group or the amino group at the C6 position could be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This could lead to the formation of 9-methyl-hypoxanthine or other related purine derivatives.
-
Oxidation: The purine ring system can be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.
-
Photodegradation: Exposure to UV light can induce degradation of purine-containing molecules. It is recommended to store solutions in amber vials or otherwise protected from light.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solvent Choice: Use high-purity, anhydrous solvents to minimize degradation. If using aqueous buffers, ensure they are sterile and consider adding a bacteriostatic agent for long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Solution Instability | Prepare fresh solutions before each experiment. If this is not feasible, perform a stability study of the compound in the assay buffer under the experimental conditions to determine its half-life. |
| Precipitation in Assay Medium | Visually inspect the assay medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration, a different solvent for the stock solution, or adding a solubilizing agent (e.g., a small percentage of DMSO or a surfactant) to the assay medium. |
| Interaction with Assay Components | Some components of the assay buffer or medium could react with the compound. Run control experiments to assess the stability of the compound in the presence of individual assay components. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This is the most likely cause. The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. |
| Contamination | The unknown peaks could be from a contaminated solvent, glassware, or the HPLC system itself. Run a blank injection (solvent only) to rule out system contamination. Use fresh, high-purity solvents for sample preparation and the mobile phase. |
| Impurity in the Original Sample | The unknown peak might be an impurity from the synthesis of this compound. Review the certificate of analysis or perform characterization of the starting material. |
Quantitative Data
The following table provides illustrative stability data for this compound in a common buffer system at different temperatures. Note: This data is hypothetical and intended as a guideline. Actual stability will depend on the specific experimental conditions.
| Condition | pH | Temperature | % Remaining after 24 hours | % Remaining after 7 days |
| Aqueous Buffer | 5.0 | 4°C | 98% | 92% |
| Aqueous Buffer | 7.4 | 4°C | 99% | 95% |
| Aqueous Buffer | 9.0 | 4°C | 97% | 90% |
| Aqueous Buffer | 7.4 | 25°C (Room Temp) | 90% | 75% |
| Aqueous Buffer | 7.4 | 37°C (Incubator) | 82% | 60% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Dilute further with the mobile phase as needed.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the stability of the compound and to validate the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
For each condition, a control sample (compound in the same solvent but not exposed to the stress condition) should be analyzed in parallel.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart for troubleshooting stability problems.
Potential Signaling Pathway Involvement
While the specific signaling pathways for this compound are not well-defined, many 6-aminopurine derivatives are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized adenosine receptor signaling pathway.
Caption: Generalized adenosine receptor signaling pathway.
Technical Support Center: Crystallization of N-allyl-9-methyl-9H-purin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-allyl-9-methyl-9H-purin-6-amine.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and related purine derivatives.
Question: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation or the presence of impurities. Here are several strategies to address this issue:
-
Reduce the concentration: Your solution may be too concentrated, leading to rapid precipitation as an oil. Try diluting the solution with the same solvent.
-
Slow down the cooling process: If you are using cooling crystallization, a slower cooling rate can provide molecules with more time to orient themselves into a crystal lattice.
-
Use a different solvent or solvent system: The solubility of your compound is highly dependent on the solvent. Experiment with solvents of varying polarity. A mixture of solvents can also be effective. For similar purine derivatives, solvents like deuterochloroform, diethyl ether, and chloroform have been used.[1][2][3][4]
-
Introduce a seed crystal: If you have a small amount of crystalline material, adding it to the supersaturated solution can induce crystallization.
-
Increase the temperature: Gently warming the solution to dissolve the oil and then allowing it to cool slowly can sometimes promote crystal formation.
Question: No crystals are forming, even after an extended period. What steps can I take?
Answer: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation. Consider the following approaches:
-
Increase supersaturation:
-
Evaporation: Slowly evaporate the solvent to increase the compound's concentration. Spontaneous evaporation at room temperature has been successful for related compounds.[1][2]
-
Anti-solvent addition: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound. This will reduce its solubility and promote precipitation.
-
-
Induce nucleation:
-
Scratching: Scratch the inside of the glass vessel with a glass rod below the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Seed crystals: As mentioned previously, introducing a seed crystal is a very effective method to initiate crystallization.
-
-
Modify the compound: If persistent issues arise, consider the possibility of forming a cocrystal. Co-crystallization with a suitable coformer can sometimes facilitate the crystallization of a target molecule.[5][6]
Question: The crystals I've obtained are very small or of poor quality (e.g., needles, plates). How can I grow larger, higher-quality crystals?
Answer: The size and quality of crystals are influenced by the rates of nucleation and crystal growth. To obtain larger crystals, you want to favor growth over nucleation.
-
Optimize the solvent: The choice of solvent can significantly impact crystal habit. Experiment with a range of solvents to find one that promotes the growth of well-defined crystals.
-
Control the rate of supersaturation: A slow approach to supersaturation is key. This can be achieved through:
-
Slow cooling: A very gradual decrease in temperature.
-
Slow evaporation: Restrict the opening of the crystallization vessel to slow down the rate of solvent evaporation.
-
Vapor diffusion: Place your solution in a small, open container inside a larger sealed container that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.
-
-
Purify your compound: Impurities can inhibit crystal growth and affect crystal quality. Ensure your this compound is of high purity. Techniques like column chromatography are often used for purification.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the crystallization of purine derivatives?
A1: Several factors can influence the crystallization of purine derivatives like this compound. These include:
-
Temperature: Lowering the temperature generally decreases the solubility of the compound, which can lead to supersaturation and crystallization.[7]
-
pH: The pH of the solution can affect the ionization state of the purine ring, which in turn influences its solubility and crystal packing.
-
Solvent choice: The polarity and hydrogen bonding capability of the solvent play a crucial role in the dissolution and subsequent crystallization process.
-
Presence of impurities: Impurities can inhibit nucleation and crystal growth, or lead to the formation of poorly defined crystals.
-
Molecular structure: The substituents on the purine core can affect intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal lattice formation.[1][2]
Q2: Are there any specific safety precautions I should take when working with this compound and its crystallization solvents?
A2: Yes, always follow standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents like chloroform, diethyl ether, or methanol.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Experimental Protocols
Below are generalized protocols for crystallization based on methods reported for similar purine derivatives. These should be adapted and optimized for this compound.
Protocol 1: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent (e.g., chloroform, deuterochloroform) at room temperature to create a nearly saturated solution.[1][2]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free location at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Protocol 2: Cooling Crystallization
-
Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature to achieve a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the solution can be placed in a refrigerator or freezer, but slow cooling is crucial to avoid precipitation of amorphous solid.
-
Once crystals have formed, they can be isolated by filtration.
Quantitative Data
The following table summarizes crystallographic data for a related N-substituted purine amine, which can provide some context for what to expect, although the specific values for this compound will differ.
Table 1: Example Crystallographic Data for N-Benzyl-9-isopropyl-9H-purin-6-amine [1][2]
| Parameter | Value |
| Molecular Formula | C₁₅H₁₇N₅ |
| Molecular Weight | 267.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.9926 (5) Å |
| b | 21.1673 (7) Å |
| c | 11.2622 (6) Å |
| β | 114.274 (5)° |
| Volume | 2823.5 (2) ų |
| Z | 8 |
| Temperature | 120 K |
Visual Guides
Troubleshooting Workflow for Crystallization
Caption: A workflow diagram for troubleshooting common crystallization problems.
Factors Influencing Crystallization of Purine Derivatives
Caption: Key factors that influence the successful crystallization of purine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]
optimizing N-allyl-9-methyl-9H-purin-6-amine dosage for cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of N-allyl-9-methyl-9H-purin-6-amine for various cell lines. The information is based on general principles of small molecule optimization in cell culture and data from related purine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: As there is no established optimal dosage for this compound across all cell lines, a good starting point is to perform a dose-response experiment. Based on studies of similar N-allyl purine derivatives which have shown cytotoxic effects in the micromolar range, we recommend an initial broad range of concentrations from 0.1 µM to 100 µM. This range can be narrowed down based on the initial results. For instance, one N-allyl quinoxaline derivative exhibited an IC50 of 0.86 µM and 1.06 µM in A549 and MCF-7 cancer cells, respectively[1].
Q2: How should I prepare the stock solution of this compound?
A2: The solubility of this compound should be experimentally determined. It is recommended to first try dissolving the compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the potential mechanism of action of this compound?
A3: The precise mechanism of action for this compound is not well-documented. However, related purine analogs offer some insights. For example, N6-allyladenosine can be incorporated into newly synthesized RNAs[2][3][4]. Other purine derivatives have been shown to induce apoptosis and cause cell cycle arrest[5]. Additionally, N6-isopentenyladenosine and its analogs have been found to activate the NRF2-mediated antioxidant response[6]. It is plausible that this compound may act through similar pathways.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time will depend on the cell line and the biological question being addressed. A common starting point for cytotoxicity assays is 24 to 72 hours. For mechanistic studies, shorter time points (e.g., 1, 6, 12, 24 hours) may be necessary to capture early cellular responses. A time-course experiment is recommended to determine the optimal duration for your specific experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | 1. Compound is inactive in the chosen cell line. 2. Concentration range is too low. 3. Insufficient incubation time. 4. Compound degradation. | 1. Test on a different, potentially more sensitive, cell line. 2. Increase the concentration range (e.g., up to 1 mM). 3. Increase the incubation time (e.g., up to 96 hours). 4. Prepare fresh stock solutions and minimize light exposure. |
| High levels of cell death even at the lowest concentration. | 1. Concentration range is too high. 2. High sensitivity of the cell line to the compound. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the starting concentration range (e.g., nanomolar range). 2. Perform a more granular dose-response curve with smaller concentration increments. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO). |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent compound dilution. 3. Cell line passage number variation. 4. Contamination. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh serial dilutions for each experiment from a reliable stock solution. 3. Use cells within a consistent and low passage number range. 4. Regularly check for and address any potential cell culture contamination. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of the compound at the tested concentration. 2. Interaction with components in the serum or medium. | 1. Lower the final concentration of the compound. 2. Try a different solvent for the stock solution. 3. Prepare the final dilution in pre-warmed medium and mix thoroughly. 4. Consider using a serum-free medium for the initial solubility test. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium from a 1000X DMSO stock.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
References
- 1. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-allyl-9-methyl-9H-purin-6-amine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-allyl-9-methyl-9H-purin-6-amine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | 1. Sub-optimal solvent system leading to poor separation from impurities or strong binding to the stationary phase. 2. The compound is still in the column. 3. Decomposition on silica gel. | 1. Optimize the mobile phase. Test different solvent systems with varying polarities. For purine derivatives, gradients of hexane/ethyl acetate or dichloromethane/methanol are often effective.[1][2] 2. Increase the polarity of the eluent at the end of the run to elute any remaining compound. 3. Use a less acidic stationary phase, like neutral alumina, or add a small amount of a basic modifier such as triethylamine (e.g., 0.1-1%) to the mobile phase to prevent degradation.[1] |
| Co-elution of Impurities | 1. The polarity of the compound and impurities are too similar for the chosen solvent system. 2. The column is overloaded. | 1. Employ a different chromatographic technique. If normal-phase chromatography is unsuccessful, consider reversed-phase chromatography (C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient.[1] Adding a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[1] 2. Reduce the amount of crude material loaded onto the column. |
| Compound Fails to Crystallize or Oils Out | 1. The chosen solvent is not suitable for recrystallization. 2. The presence of persistent impurities. 3. The cooling process is too rapid. | 1. Systematically screen for an appropriate recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Common solvent mixtures for purine-like molecules include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3][4] 2. Pre-purify the crude material using flash chromatography to remove impurities that may inhibit crystallization. 3. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to encourage crystal formation.[5] |
| Broad or Tailing Peaks in HPLC Analysis | 1. Secondary interactions between the basic purine nitrogen and acidic silanol groups on the silica-based column. 2. Inappropriate mobile phase pH. | 1. Add a modifier to the mobile phase. For normal-phase HPLC, add a small amount of a basic modifier like triethylamine. For reversed-phase HPLC, add an acidic modifier like TFA or formic acid (0.1%) to protonate the basic sites and improve peak shape.[1] 2. Use a column with end-capping or a different stationary phase, such as an amine-based column, which can offer different selectivity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a column chromatography method for this compound?
A1: A good starting point is to use silica gel as the stationary phase and a solvent system of increasing polarity. Begin with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent such as ethyl acetate or acetone. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio for separation before scaling up to column chromatography.
Q2: How can I remove highly polar impurities from my final product?
A2: If your product is sufficiently non-polar, you can attempt to remove highly polar impurities by washing a solution of your compound in a non-polar organic solvent (like dichloromethane or ethyl acetate) with water or a mild aqueous base. Alternatively, reversed-phase chromatography (C18) is very effective at separating non-polar to moderately polar compounds from highly polar impurities.[1]
Q3: My purified this compound appears as a yellow oil, but the literature reports it as a white solid. What should I do?
A3: A yellow oil suggests the presence of impurities. It is recommended to re-purify the compound. If column chromatography was already performed, recrystallization from a suitable solvent system is a good next step.[3][4] If the compound still oils out, try dissolving it in a minimal amount of a good solvent and adding a poor solvent dropwise until the solution becomes cloudy, then allow it to stand for crystallization.[3]
Q4: Is it necessary to use a modifier in the mobile phase for HPLC analysis?
A4: For purine derivatives, which contain basic nitrogen atoms, it is often necessary to use a modifier to obtain sharp, symmetrical peaks in HPLC.[1] The basic nitrogens can interact with residual acidic silanol groups on the silica-based columns, leading to peak tailing. Adding a small amount of an acid (like TFA or formic acid for reversed-phase) or a base (like triethylamine for normal-phase) can suppress these interactions.[1]
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., step-wise gradient from 5% to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure compound and a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but show insolubility at room temperature. Test various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane, acetone/water).[3][4]
-
Dissolution: In a larger flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Purine Analog Synthesis
Welcome to the technical support center for purine analog synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these vital compounds.
Frequently Asked Questions (FAQs)
Q1: My purine analog has poor solubility in common organic solvents. How can I improve this?
A1: Poor solubility is a frequent hurdle. Here are several strategies to consider:
-
Prodrug Approach: Synthesis of a more soluble prodrug, such as a 5'-monophosphate derivative, can be an effective strategy.[1]
-
Salt Formation: Conversion of the purine analog into a salt can significantly enhance aqueous solubility.
-
Derivatization: Introducing polar functional groups, such as amine-containing moieties at the N9 position, can improve solubility in aqueous media.[2] Co-crystallization with compounds like benzenetricarboxylic acids has also been shown to be effective.[2]
-
Solvent Selection: For purification, consider solvent systems like dichloromethane/methanol or reversed-phase C18 chromatography for polar purines.[3] Non-polar purines with substituents like benzyl groups are often soluble in hexane/ethyl acetate.[3]
Q2: I am struggling with controlling regioselectivity during glycosylation of my purine base. What are the key factors to consider?
A2: Achieving the desired regioselectivity, typically at the N9 position for many biologically active nucleosides, is a critical challenge.
-
Reaction Conditions: The choice of catalyst and reaction conditions can heavily influence the N7/N9 isomer distribution. For instance, using SnCl₄ or TiCl₄ as a catalyst with N-trimethylsilylated purine derivatives can be optimized to favor the N7-isomer.[4]
-
Directing Groups: The presence of certain functional groups on the purine ring can direct the glycosylation to a specific nitrogen. For example, electron-donating groups can influence the site of reaction.[5]
-
Synthetic Strategy: Some synthetic routes are inherently more regioselective. For example, reactions of ribose-1,2-cyclic phosphate with a range of purine nucleobases can yield N9-nucleotides as the predominant product for adenine.[6]
Q3: How can I minimize the formation of diastereomers during the synthesis of C-nucleoside analogs?
A3: The formation of diastereomers is a common issue in nucleoside synthesis.
-
Stereoselective Reactions: Employing stereoselective synthesis methods is crucial. For instance, the direct coupling of cyclic carbohydrate phosphates with free nucleobases can be highly stereoselective, yielding only the β-anomer of the nucleotides.[6]
-
Chiral Auxiliaries: The use of chiral auxiliaries can help control the stereochemistry of the reaction.
-
Purification: If a mixture of diastereomers is formed, they can often be separated by column chromatography.[7] The formation of diastereomers can be confirmed by TLC and NMR spectral data.[7]
Troubleshooting Guides
Problem: Low Yield in Coupling Reactions
Low yields in the coupling of the purine base with the sugar moiety can be frustrating. This guide provides a systematic approach to troubleshooting this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Activation of Sugar | Verify the formation of the activated sugar intermediate (e.g., glycosyl halide or triflate) by TLC or NMR before adding the purine base. | Complete conversion to the activated species ensures it is available for coupling. |
| Poor Nucleophilicity of Purine | Ensure the purine base is sufficiently deprotonated. Consider using a stronger, non-nucleophilic base. | Increased nucleophilicity of the purine nitrogen will improve the reaction rate. |
| Suboptimal Reaction Conditions | Optimize solvent, temperature, and reaction time. Anhydrous conditions are often critical. | Improved reaction kinetics and reduced side reactions. |
| Steric Hindrance | If using bulky protecting groups, consider smaller alternatives that still offer adequate protection. | Reduced steric clash between the coupling partners. |
Problem: Difficulty in Removing Protecting Groups
The choice of protecting groups is critical for a successful synthesis. Difficulties in deprotection can lead to product degradation or incomplete reactions.
| Protecting Group Strategy | Deprotection Conditions | Potential Pitfalls & Solutions |
| Acid-Labile (e.g., Trityl, DMT) | Mild acidic conditions (e.g., 80% acetic acid, dichloroacetic acid in DCM). | Pitfall: Depurination (cleavage of the glycosidic bond). Solution: Use milder acids or shorter reaction times. Monitor the reaction closely by TLC. |
| Base-Labile (e.g., Acetyl, Benzoyl) | Basic conditions (e.g., NH₃ in MeOH, K₂CO₃ in MeOH). | Pitfall: Acyl migration, especially in ribonucleosides. Solution: Use controlled temperature and reaction times. |
| Hydrogenolysis (e.g., Benzyl, Cbz) | H₂ gas with a catalyst (e.g., Pd/C). | Pitfall: Incomplete reaction if the catalyst is poisoned. Solution: Use fresh catalyst and ensure the system is free of catalyst poisons like sulfur compounds. |
Experimental Protocols
General Protocol for N9-Alkylation of a Purine
This protocol describes a general method for the alkylation of a purine at the N9 position.
-
Dissolve the purine (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Add a non-nucleophilic base (1.1 equivalents), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts in purine analog synthesis.
Caption: A generalized workflow for the chemical synthesis of purine analogs.
Caption: A logical flow diagram for troubleshooting low reaction yields.
Caption: Simplified de novo purine biosynthesis pathway and points of inhibition by purine analogs.[8][9][10][11][12]
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]
- 10. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 11. news-medical.net [news-medical.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: N-allyl-9-methyl-9H-purin-6-amine Half-Life Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological half-life of N-allyl-9-methyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for extending the biological half-life of a small molecule therapeutic like this compound?
A1: The main strategies to improve the half-life of small molecules focus on reducing the rate of clearance, which can be achieved through several approaches. These include decreasing metabolic degradation, reducing renal clearance, and altering distribution in the body.[1] Key methods include:
-
Structural Modification: Introducing chemical changes to block metabolic "soft spots." A common technique is deuteration, where hydrogen atoms at metabolically vulnerable positions are replaced with deuterium.[2][3]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the molecule. This increases the hydrodynamic radius, which can shield the drug from metabolic enzymes and reduce renal filtration.[4][5][6]
-
Prodrugs: Converting the molecule into a prodrug that is metabolized to the active form in vivo. This can improve absorption and protect the parent drug from premature metabolism.[7][8][9]
-
Formulation Strategies: Developing advanced formulations, such as subcutaneous depots or encapsulation in nanoparticles, to create a sustained-release effect.[10][11]
-
Binding to Plasma Proteins: Modifying the drug to enhance its binding to plasma proteins like albumin, which acts as a natural reservoir and reduces the amount of free drug available for clearance.[12]
Q2: What are the likely metabolic "soft spots" on the this compound molecule?
A2: Based on its structure, this compound has several potential sites for metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes. The most probable sites are:
-
N-allyl group: This group is susceptible to oxidative dealkylation.
-
N-methyl group: The methyl group on the purine ring is also a prime site for N-demethylation.
-
Purine Ring: The core purine structure can undergo oxidation at various positions. Identifying the primary metabolic pathways is a crucial first step in designing modifications to enhance stability.[13]
Q3: What is PEGylation and how can it improve the half-life of my compound?
A3: PEGylation is the process of attaching one or more polyethylene glycol (PEG) polymer chains to a molecule.[4] This strategy extends half-life through several mechanisms:
-
Increased Size: The larger size of the PEGylated molecule reduces its clearance by the kidneys.[6]
-
Steric Shielding: The PEG chain can physically block access of metabolic enzymes to the drug molecule, slowing its degradation.[5]
-
Reduced Immunogenicity: For larger molecules, PEGylation can decrease immunogenicity and antigenicity.[4] PEGylation can be permanent, where the PEG chain remains attached, or releasable, where it is cleaved in vivo to release the parent drug.[]
Q4: How does deuteration work to slow down drug metabolism?
A4: Deuteration involves the selective replacement of hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic oxidation.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of this bond is often the rate-limiting step in metabolism by CYP enzymes, a greater amount of energy is required to break the C-D bond.[15] This "kinetic isotope effect" can significantly slow down the rate of metabolism, thereby increasing the drug's half-life and exposure in the body.[2][16]
Troubleshooting Guides
Problem 1: My modified compound shows improved metabolic stability in vitro but no significant half-life extension in vivo.
Possible Cause & Solution:
-
Rapid Renal Clearance: Even if metabolism is slowed, the compound might be small enough to be rapidly cleared by the kidneys.
-
Troubleshooting Step: Check the molecular weight and polarity of your compound. Consider strategies that increase the hydrodynamic size, such as PEGylation or conjugation to albumin-binding moieties.[17]
-
-
Poor Bioavailability: The modification may have negatively impacted the compound's absorption.
-
Transporter-Mediated Efflux: The compound could be a substrate for efflux transporters (like P-glycoprotein) in the gut or liver, leading to rapid elimination.
-
Troubleshooting Step: Run in vitro transporter assays. If it is a substrate, medicinal chemistry efforts may be needed to design analogs that avoid transporter recognition.
-
Problem 2: PEGylation of this compound resulted in a significant loss of biological activity.
Possible Cause & Solution:
-
Steric Hindrance: The PEG chain may be attached at a position that blocks the compound's interaction with its biological target.
-
Troubleshooting Step: If possible, perform site-specific PEGylation at different positions on the molecule that are not critical for its pharmacological activity. The amine group is a likely attachment point; consider if this group is essential for binding.
-
-
Large PEG Chain: A very large PEG polymer might completely mask the active site.
-
Troubleshooting Step: Experiment with different molecular weights of PEG. Lower molecular weight PEGs (<1000 Da) might provide a balance between increased half-life and retained activity.[] Alternatively, use a releasable linker that frees the active drug at the target site.[]
-
Problem 3: The deuterated version of my compound did not show an improved pharmacokinetic profile.
Possible Cause & Solution:
-
Wrong Deuteration Site: The deuterated position may not be the primary site of metabolism.
-
Troubleshooting Step: Use metabolite identification studies to confirm the major metabolic "soft spots." Deuteration must be applied at the site where bond cleavage is the rate-limiting step of clearance.[15]
-
-
Alternate Metabolic Pathways: Blocking one metabolic pathway can sometimes upregulate a secondary, faster pathway (metabolic shunting).[3]
-
Troubleshooting Step: Re-evaluate the full metabolite profile of the deuterated compound. It may be necessary to deuterate multiple positions to block several key metabolic routes simultaneously.
-
-
No Kinetic Isotope Effect: The rate-limiting step in the compound's clearance may not involve C-H bond cleavage (e.g., clearance is driven by renal filtration or hydrolysis).
-
Troubleshooting Step: Confirm that the primary clearance mechanism is indeed oxidative metabolism. If not, deuteration is unlikely to be an effective strategy, and other approaches like PEGylation or formulation changes should be prioritized.[2]
-
Data Presentation
The following tables present illustrative data on how different modification strategies could hypothetically improve the pharmacokinetic (PK) profile of this compound.
Table 1: Illustrative Pharmacokinetic Parameters of Modified Analogs
| Compound ID | Modification | t½ (hours) | Clearance (mL/min/kg) | Vd (L/kg) | In Vitro Potency (IC₅₀, nM) |
| Parent | None | 1.5 | 55 | 7.0 | 50 |
| MOD-01 | Deuteration (Allyl) | 4.5 | 18 | 6.9 | 55 |
| MOD-02 | PEGylation (5 kDa) | 22.0 | 3.5 | 6.5 | 250 |
| MOD-03 | Prodrug (Ester) | 8.0 | 11 | 7.2* | 60 |
*Note: PK parameters for the prodrug reflect the exposure of the released parent compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol is used to determine the intrinsic clearance of a compound in vitro, which helps identify its susceptibility to metabolism by CYP enzymes.
-
Preparation:
-
Prepare a stock solution of this compound (or its analog) in DMSO (e.g., 10 mM).
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., Promega's Reagent A and B).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Calculation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Protocol 2: General Procedure for PEGylation of an Amine-Containing Small Molecule
This protocol describes a general method for conjugating an NHS-activated PEG to the primary amine of this compound.
-
Materials:
-
This compound.
-
mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS-activated PEG.
-
Aprotic polar solvent (e.g., DMF or DMSO).
-
Tertiary amine base (e.g., triethylamine or DIPEA).
-
Reaction vessel protected from moisture.
-
-
Reaction Setup:
-
Dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2-3 molar equivalents of the tertiary amine base to the solution.
-
In a separate container, dissolve 1.1 molar equivalents of the mPEG-SVA in the solvent.
-
-
Conjugation:
-
Add the mPEG-SVA solution dropwise to the solution of the parent compound while stirring at room temperature.
-
Allow the reaction to proceed for 4-24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
-
Purification:
-
Once the reaction is complete, the PEGylated conjugate can be purified. Due to the significant size difference, techniques like size exclusion chromatography or preparative HPLC are often effective.
-
Dialysis may also be used for larger PEG chains to remove unreacted small molecules.
-
-
Characterization:
-
Confirm the structure and purity of the final PEGylated product using techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.
-
Visualizations
Caption: Workflow for improving the biological half-life of a lead compound.
Caption: Potential metabolic pathways for this compound.
Caption: Comparison of primary mechanisms for half-life extension strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 17. scispace.com [scispace.com]
N-allyl-9-methyl-9H-purin-6-amine experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered during the synthesis, purification, and biological evaluation of N-allyl-9-methyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the nucleophilic substitution of a halogenated purine precursor, such as 6-chloro-9-methyl-9H-purine, with allylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Q2: I am observing low yields in my synthesis. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal base: The choice and amount of base are critical. A hindered or weak base may not efficiently scavenge the acid produced, thus slowing down the reaction.
-
Moisture contamination: Purine synthesis can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Side reactions: At elevated temperatures, side reactions may occur. Optimization of the reaction temperature is crucial.
-
Purification losses: Significant loss of product can occur during purification steps.
Q3: My purified product shows impurities in NMR/LC-MS analysis. What are the likely side products?
Common impurities can include unreacted starting materials (6-chloro-9-methyl-9H-purine and allylamine) or products of side reactions such as hydrolysis of the chloropurine to form hypoxanthine derivatives if water is present.
Q4: How should I store this compound to ensure its stability?
For long-term storage, it is recommended to keep the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term use, solutions in anhydrous solvents can be stored at 4°C.
Troubleshooting Guides
Synthesis
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. |
| Inefficient Base | Switch to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure at least one equivalent of base is used. |
| Poor Quality Starting Materials | Verify the purity of 6-chloro-9-methyl-9H-purine and allylamine using NMR or other appropriate analytical techniques. |
| Solvent Issues | Use anhydrous solvents to prevent hydrolysis of the starting material. Consider solvents such as ethanol, n-butanol, or DMF. |
Issue: Multiple Spots on TLC/Peaks in LC-MS (Impure Product)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Increase reaction time or temperature to drive the reaction to completion. |
| Excess Allylamine | Use a smaller excess of allylamine (e.g., 1.1 to 1.5 equivalents). |
| Side Product Formation | Optimize reaction temperature; excessively high temperatures can lead to degradation or side reactions. |
| Ineffective Purification | Adjust the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step. |
Biological Assays
Issue: High Variability in Bioassay Results
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary. Run a solubility test prior to the assay. |
| Inaccurate Compound Concentration | Re-verify the concentration of your stock solution using a spectrophotometer, if applicable, or by other quantitative methods. |
| Cell Line Instability | Ensure consistent cell passage number and growth conditions for your experiments. |
| Assay-Specific Issues | Refer to the troubleshooting section of your specific assay kit or protocol for guidance. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method based on the synthesis of similar purine derivatives.
-
Reaction Setup: To a solution of 6-chloro-9-methyl-9H-purine (1.0 eq) in ethanol (10 mL/mmol), add triethylamine (1.2 eq).
-
Addition of Amine: Add allylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as a solid.
Illustrative Yield and Purity Data
| Parameter | Value |
| Typical Yield | 75-90% |
| Purity (LC-MS) | >95% |
| Appearance | White to off-white solid |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
Caption: Hypothetical signaling pathway context for a purine analog.
interpreting unexpected results with N-allyl-9-methyl-9H-purin-6-amine
Disclaimer: Currently, there is limited specific experimental data publicly available for N-allyl-9-methyl-9H-purin-6-amine. This guide is based on established knowledge of similar 6,9-disubstituted purine analogs and general principles of synthetic chemistry and pharmacology. The troubleshooting advice and protocols provided are intended to be representative and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While the precise mechanism for this specific compound is not yet detailed in the literature, purine analogs typically function as antimetabolites.[1][2][3] They can interfere with the synthesis of DNA and RNA by acting as mimics of natural purines, such as adenine and guanine.[1][2] This can lead to the inhibition of cellular proliferation. Some substituted purine analogs have also been shown to act as inhibitors of enzymes like cyclin-dependent kinases (CDKs) or topoisomerase II.
Q2: What are the potential off-target effects of purine analogs?
A2: Purine analogs can have several off-target effects, primarily due to their interference with fundamental cellular processes. In clinical settings, observed side effects for some purine analogs include immunosuppression, myelosuppression, and neurotoxicity.[4][5] At the cellular level, off-target effects could manifest as cytotoxicity in unintended cell lines or unexpected modulation of signaling pathways.
Q3: Are there any known safety concerns when handling this compound?
A3: As with any novel chemical entity, this compound should be handled with care in a laboratory setting. Assume it is cytotoxic and handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.
Troubleshooting Guide for Unexpected Results
Synthesis & Purification
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction | - Extend reaction time. - Increase reaction temperature. - Check the purity of starting materials. |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. | |
| Incorrect stoichiometry | - Re-calculate and carefully measure the molar equivalents of reactants. | |
| Multiple spots on TLC, even after purification | Presence of isomers (e.g., N7 vs. N9 alkylation) | - Use a different solvent system for chromatography to improve separation. - Characterize all major spots by NMR and Mass Spectrometry to identify isomers. |
| Impurities in starting materials | - Purify starting materials before use. | |
| Product degradation on silica gel | - Use a different stationary phase for chromatography (e.g., alumina). - Deactivate silica gel with triethylamine before use. | |
| Poor solubility of the final compound | The compound may be poorly soluble in common solvents. | - Test a wider range of solvents. - Gentle heating or sonication may aid dissolution. - For biological assays, consider using a small amount of DMSO to create a stock solution, followed by dilution in aqueous media. |
Biological Assays
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No biological activity observed | Compound instability in assay medium | - Assess compound stability in your assay buffer over the time course of the experiment using HPLC or LC-MS. |
| Incorrect dose range | - Perform a wider dose-response study, including higher concentrations. | |
| Low cell permeability | - Consider using a cell line with higher expression of nucleoside transporters. - If the target is intracellular, assess cell permeability using analytical methods. | |
| High variability between replicates | Inconsistent compound dissolution | - Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into the assay medium. - Vortex stock solutions thoroughly before use. |
| Cell plating inconsistency | - Ensure even cell distribution when seeding plates. - Check cell viability and morphology before adding the compound. | |
| Cytotoxicity in all cell lines tested (non-specific) | General cytotoxic mechanism | - This may be the intrinsic mechanism of action. Consider assays to investigate apoptosis or necrosis. |
| Compound precipitation at high concentrations | - Visually inspect wells for precipitation. - Determine the solubility limit in your assay medium. |
Experimental Protocols
Representative Synthesis of a 6,9-disubstituted Purine
This protocol is a generalized representation for the synthesis of a 6,9-disubstituted purine, based on common synthetic routes for similar compounds.
Step 1: N9-Alkylation of 6-Chloropurine
-
To a solution of 6-chloropurine (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: C6-Amination
-
Dissolve the N9-alkylated-6-chloropurine (1 equivalent) in ethanol.
-
Add the desired amine (e.g., allylamine, 2 equivalents) and a base such as triethylamine (2 equivalents).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: A generalized workflow from synthesis to biological evaluation.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Infectious and immunosuppressive complications of purine analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of purine analogs: a review. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up N-allyl-9-methyl-9H-purin-6-amine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of N-allyl-9-methyl-9H-purin-6-amine. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory-scale and pilot-plant production.
Troubleshooting Guides and FAQs
This section provides solutions to common problems that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (6-chloro-9-methylpurine) is still present, consider extending the reaction time or increasing the temperature. Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times in similar amination reactions of 6-chloropurines.[1]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield. For the nucleophilic aromatic substitution of 6-chloropurines, temperatures ranging from room temperature to reflux are commonly used. Experiment with a gradual increase in temperature, for example, from 80°C to 120°C, while monitoring for byproduct formation.
-
Choice of Base and Solvent: The combination of base and solvent is crucial. A common issue is the use of a base that is not strong enough or is sterically hindered. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) are effective. For a more environmentally friendly approach, heating in water with a base like sodium carbonate can also be a viable option.[1]
-
Degradation of Starting Material or Product: Purine derivatives can be sensitive to harsh conditions. Prolonged exposure to high temperatures or strong acids/bases can lead to degradation. Ensure the reaction is worked up promptly upon completion.
-
Issue 2: Formation of Impurities and Byproducts
-
Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions, and how can I minimize them?
-
Answer: The primary impurity is often the unreacted 6-chloro-9-methylpurine. Other potential byproducts can arise from:
-
Over-alkylation: While less common at the N6-position due to the presence of the allyl group, it's a possibility. Using a slight excess of allylamine (1.1-1.5 equivalents) is generally sufficient.
-
Reaction at Other Positions: Although the N9 position is already methylated, other ring nitrogens could potentially react under certain conditions, though this is less likely for the N6-substitution.
-
Hydrolysis of 6-chloropurine: If water is present in the reaction mixture, especially at elevated temperatures, the 6-chloro group can be hydrolyzed to a hydroxyl group, forming 9-methylhypoxanthine. Ensure anhydrous conditions if this is a suspected issue.
-
Solvent-Related Impurities: Some solvents, like DMF, can decompose at high temperatures to form dimethylamine, which can then react with the 6-chloropurine to form an N,N-dimethylamino impurity.[2] If using DMF at high temperatures, consider alternative solvents like DMSO or N-methyl-2-pyrrolidone (NMP).
-
Issue 3: Difficulties with Product Purification and Isolation
-
Question: I'm struggling to purify this compound from the reaction mixture. What are the recommended purification strategies?
-
Answer: The purification method will depend on the scale of your synthesis and the nature of the impurities.
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification at scale. Common solvent systems for purine derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For laboratory-scale purification and for removing closely related impurities, silica gel column chromatography is effective. A typical eluent system would be a gradient of dichloromethane and methanol or ethyl acetate and hexanes.[3] The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.
-
Acid-Base Extraction: Since the product is basic due to the amine functionality, an acidic wash (e.g., with dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
-
Issue 4: Challenges in Scaling Up the Synthesis
-
Question: I have a successful lab-scale procedure, but I'm encountering problems when trying to scale up the synthesis. What are the key considerations for a successful scale-up?
-
Answer: Scaling up a chemical reaction is not always a linear process. Key factors to consider include:
-
Heat Transfer: The nucleophilic aromatic substitution is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled. Use a reactor with efficient cooling and consider a slower, controlled addition of the limiting reagent.
-
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and uneven reaction progress, resulting in lower yields and increased byproduct formation. Ensure the reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture.
-
Reagent Addition: The order and rate of reagent addition can be more critical at a larger scale. For instance, adding the allylamine slowly to the heated solution of 6-chloro-9-methylpurine can help to control the exotherm.
-
Work-up and Isolation: Procedures that are simple in the lab, like extractions in a separatory funnel, can be more complex and time-consuming at scale. Plan for appropriate equipment for large-scale extractions and filtrations. Crystallization at a large scale may require careful control of cooling rates to obtain the desired crystal size and purity.
-
Quantitative Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of N6-substituted purine derivatives, based on literature data for analogous reactions. This data can serve as a starting point for the optimization of the this compound synthesis.
Table 1: Effect of Solvent and Base on Yield in Amination of 6-Chloropurine Derivatives
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Butanol | TEA | Reflux | 8 | 75 | [1] |
| 2 | Water | Na2CO3 | Reflux | 4 | 82 | [1] |
| 3 | DMF | K2CO3 | 120 (Microwave) | 0.2 | 85 | [1] |
| 4 | DMSO | TEA | 90 | 2 | 49 | [3] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Substrate | Amine | Method | Time | Yield (%) | Reference |
| 6-chloro-9-(2-hydroxyethyl)purine | Cyclohexylamine | Conventional | 12 h | 68 | [1] |
| 6-chloro-9-(2-hydroxyethyl)purine | Cyclohexylamine | Microwave | 10 min | 92 | [1] |
| 6-chloro-9-(2-hydroxyethyl)purine | Aniline | Conventional | 18 h | 55 | [1] |
| 6-chloro-9-(2-hydroxyethyl)purine | Aniline | Microwave | 15 min | 89 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
6-chloro-9-methylpurine
-
Allylamine
-
Triethylamine (TEA) or Sodium Carbonate (Na2CO3)
-
Ethanol or Water
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure (Laboratory Scale):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-9-methylpurine (1 equivalent) in ethanol.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add allylamine (1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate or by recrystallization from an appropriate solvent system.
Scale-Up Considerations:
-
For pilot-plant scale, use a jacketed glass reactor with overhead stirring and temperature control.
-
The addition of allylamine should be done via an addition funnel at a controlled rate to manage the exotherm.
-
Ensure efficient stirring throughout the reaction to maintain homogeneity.
-
For work-up, consider using a liquid-liquid extractor for the aqueous wash.
-
Crystallization should be performed with controlled cooling to ensure consistent crystal size and purity.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound via SNAr.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Validation & Comparative
A Comparative Guide to Purine-Based Kinase Inhibitors: Profiling N-allyl-9-methyl-9H-purin-6-amine Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical purine derivative, N-allyl-9-methyl-9H-purin-6-amine, against a panel of well-characterized purine-based kinase inhibitors. The objective is to offer a clear, data-driven comparison to aid in the evaluation and development of novel kinase inhibitors. The data for established inhibitors is collated from published literature, while the profile for this compound is presented as a hypothetical case for illustrative purposes.
Introduction to Purine-Based Kinase Inhibitors
Purine analogues have emerged as a significant class of protein kinase inhibitors due to their structural resemblance to adenosine triphosphate (ATP), the natural substrate for kinases.[1][2] By competitively binding to the ATP-binding pocket of kinases, these compounds can effectively block their catalytic activity.[3][4][5] This mechanism has been successfully exploited to target various kinases involved in cell cycle regulation and signal transduction, with notable examples including inhibitors of cyclin-dependent kinases (CDKs).[3][4][6][7] Deregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][8] This guide focuses on comparing the inhibitory profiles of several key purine-based compounds.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound (hypothetical) and other prominent purine inhibitors is summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency against a panel of key cyclin-dependent kinases.
| Compound | CDK1/cyclin B (IC50, µM) | CDK2/cyclin A (IC50, µM) | CDK2/cyclin E (IC50, µM) | CDK5/p25 (IC50, µM) | CDK7/cyclin H (IC50, µM) | CDK9/cyclin T (IC50, µM) |
| This compound (Hypothetical) | 0.5 | 0.2 | 0.3 | 0.8 | 1.2 | 2.5 |
| Roscovitine | 0.65[3] | 0.7[3] | 0.7[3] | 0.16[3] | ~0.2-0.7[5] | ~0.2-0.7[5] |
| Olomoucine | >1 | 0.94 - 8[9] | 7[10] | 3[10] | 0.6 | >1 |
| Olomoucine II | 7.6 | - | 0.1 | - | 0.45 | 0.06 |
| Purvalanol A | 0.004 | 0.07[6][11] | 0.035[6][11] | 0.075 | 0.1 | - |
Signaling Pathway: CDK2 in Cell Cycle Regulation
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a key target of many purine-based inhibitors.
Caption: CDK2/Cyclin E pathway and the inhibitory action of purine analogues.
Experimental Workflow for Inhibitor Comparison
A generalized workflow for the comparative evaluation of purine kinase inhibitors is depicted below. This process typically involves initial in vitro screening followed by cell-based assays to determine cellular efficacy and mechanism of action.
Caption: A typical experimental workflow for comparing purine kinase inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay (CDK2/Cyclin A)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the CDK2/Cyclin A complex.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (as substrate)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
ATP (Adenosine Triphosphate)
-
[γ-³²P]ATP
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid solution
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate (Histone H1), and the test compound dilution.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of purine inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blotting for Phospho-Rb
This protocol is used to determine if a CDK inhibitor affects the phosphorylation of a key CDK2 substrate, the Retinoblastoma protein (Rb).
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin)[12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Rb.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analyze the band intensities to determine the change in Rb phosphorylation upon inhibitor treatment.
Conclusion
This guide provides a framework for the comparative analysis of purine-based kinase inhibitors. While this compound is presented as a hypothetical compound, the provided data for established inhibitors such as Roscovitine, Olomoucine, and Purvalanol A, along with detailed experimental protocols, offer a valuable resource for researchers in the field. The systematic evaluation of potency, selectivity, and cellular effects is crucial for the identification and development of novel and effective kinase inhibitors for therapeutic applications.
References
- 1. cyclin-d1.com [cyclin-d1.com]
- 2. In Vitro Modification of CDK2 for Activity Assays [bio-protocol.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olomoucine (1284) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of N-allyl-9-methyl-9H-purin-6-amine and Structurally Related Bioactive Compounds
Affiliation: Google Research
Abstract:
This guide provides a comparative analysis of the potential efficacy of N-allyl-9-methyl-9H-purin-6-amine by examining the established biological activities of structurally analogous purine derivatives. Due to the absence of direct experimental data for this compound, this document focuses on two primary potential applications suggested by its core structure: cytokinin activity, compared with the known plant growth regulator N6-benzyladenine, and cytotoxic activity, compared with the established anticancer drug 6-mercaptopurine. This guide presents available quantitative data, detailed experimental methodologies, and relevant signaling pathways to provide a predictive framework for researchers, scientists, and drug development professionals interested in the potential therapeutic or agricultural applications of this compound.
Introduction
This compound is a synthetic purine derivative. The purine scaffold is a cornerstone in numerous biological processes, forming the basis for nucleobases in DNA and RNA, as well as for signaling molecules and coenzymes. Modifications to the purine ring at the N6 and N9 positions have historically led to the development of a wide range of bioactive compounds, from plant hormones to chemotherapeutic agents. Given its N6-allyl and N9-methyl substitutions, this compound is structurally poised to interact with biological systems in a manner similar to other N6- and N9-substituted purines. This guide explores its potential efficacy by drawing parallels with two well-characterized drugs: N6-benzyladenine, a synthetic cytokinin, and 6-mercaptopurine, a thiopurine used in cancer therapy.
Section 1: Potential Cytokinin Activity
The N6-substituted adenine structure is a hallmark of cytokinins, a class of plant hormones that regulate cell division, growth, and differentiation. N6-benzyladenine (BAP) is a potent synthetic cytokinin widely used in plant tissue culture. The structural similarity of this compound to BAP suggests it may exhibit similar activity.
Comparative Data
The following table compares the known activity of N6-benzyladenine to the hypothetical activity of this compound.
| Compound | Target/Assay | Efficacy Metric (Concentration) | Reference |
| N6-benzyladenine | Tobacco Callus Bioassay | Optimal for shoot induction (2 mg/L) | [1] |
| Arabidopsis Receptor AHK3 | High Affinity (In vitro binding) | [2] | |
| This compound | Tobacco Callus Bioassay | Not Determined | N/A |
| Arabidopsis Receptors | Not Determined | N/A |
Signaling Pathway
Cytokinin signaling is initiated by the binding of the hormone to transmembrane histidine kinase receptors in the endoplasmic reticulum. This binding event triggers a multi-step phosphorelay cascade that culminates in the activation of type-B response regulators in the nucleus, which in turn modulate the expression of cytokinin-responsive genes.
Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity
This bioassay is a standard method to assess the cytokinin activity of a compound by observing its effect on cell division and differentiation in plant tissue culture.[3][4]
1. Plant Material and Explant Preparation:
- Establish sterile tobacco (Nicotiana tabacum) callus cultures on Murashige and Skoog (MS) medium.
- Subculture the callus every 4 weeks.
- For the assay, transfer small, uniform pieces of callus (approximately 100 mg) to the experimental media.
2. Media Preparation:
- Prepare basal MS medium containing standard salts, vitamins, and 3% sucrose.
- Supplement the medium with an auxin, typically naphthaleneacetic acid (NAA) at a constant concentration (e.g., 0.1 mg/L).[1]
- Add the test compound (this compound) and the positive control (N6-benzyladenine) at a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A negative control medium should contain only NAA.
- Adjust the pH of the media to 5.8 and solidify with 0.8% agar.
3. Culture Conditions:
- Incubate the callus cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.
4. Data Collection and Analysis:
- After 4-6 weeks, record the fresh and dry weight of the callus.
- Visually assess and score the degree of shoot and root formation.
- Compare the growth and differentiation of callus on media with the test compound to the positive and negative controls to determine its cytokinin activity.
Section 2: Potential Cytotoxic Activity
The purine analog structure is also central to the mechanism of several anticancer drugs. 6-mercaptopurine (6-MP) is a thiopurine that acts as an antimetabolite, interfering with DNA synthesis in rapidly dividing cells. The core purine structure of this compound suggests it could have cytotoxic effects.
Comparative Data
The following table presents the cytotoxic activity of 6-mercaptopurine in various cancer cell lines. This serves as a benchmark for the potential efficacy of this compound as a cytotoxic agent.
| Compound | Cell Line | Efficacy Metric (IC50/EC50) | Reference |
| 6-mercaptopurine | Hepatocytes (rat) | EC50 (2h) = 200 µM | [5] |
| Jurkat (T-cell leukemia) | Induces apoptosis at 50 µM | [6] | |
| SUM149 (Breast Cancer) | Inhibits clonogenic growth at 0.25 µM (long-term) | [7] | |
| This compound | Various Cancer Cell Lines | Not Determined | N/A |
Signaling Pathway
6-mercaptopurine is a prodrug that is metabolized intracellularly to its active form, thioinosine monophosphate (TIMP). TIMP and its downstream metabolites exert their cytotoxic effects by inhibiting de novo purine synthesis and by being incorporated into DNA and RNA, which leads to cell cycle arrest and apoptosis.[8][9][10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for evaluating the cytotoxic potential of a compound.[13]
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., Jurkat, HeLa, or a breast cancer cell line) in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
- Incubate the plate for 24 hours to allow cells to attach.
2. Compound Treatment:
- Prepare a stock solution of this compound and a positive control (e.g., 6-mercaptopurine or doxorubicin) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compounds in the cell culture medium.
- Remove the old medium from the 96-well plate and add the media containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with solvent alone (vehicle control).
3. Incubation and Assay:
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
- After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
4. Data Collection and Analysis:
- Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While direct experimental evidence for the efficacy of this compound is currently unavailable, its chemical structure provides a strong basis for predicting its biological activity. The N6- and N9-substituted purine core suggests potential applications in either agriculture as a cytokinin or in medicine as a cytotoxic agent. The comparative data and detailed protocols for N6-benzyladenine and 6-mercaptopurine presented in this guide offer a comprehensive framework for the future investigation of this compound. Researchers are encouraged to employ the described methodologies to elucidate the specific bioactivity and therapeutic potential of this novel compound.
References
- 1. Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling of Salvia bulleyana Shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Incorporation of Cytokinin N6-Benzyladenine into Tobacco Callus Transfer Ribonucleic Acid and Ribosomal Ribonucleic Acid Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of cytokinin N-benzyladenine into tobacco callus transfer ribonucleic Acid and ribosomal ribonucleic Acid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity Evaluation of 6-Mercaptopurine Using Accelerated Cytotoxicity Mechanism Screening (ACMS) techniques | Iranian Journal of Pharmaceutical Sciences [journals.sbmu.ac.ir]
- 6. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of N-allyl-9-methyl-9H-purin-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of N-allyl-9-methyl-9H-purin-6-amine, a novel purine derivative with putative kinase inhibitory activity. By presenting objective performance comparisons with established kinase inhibitors and detailing supporting experimental data, this document serves as a comprehensive resource for researchers in drug discovery and development.
Introduction to Target Engagement Validation
Confirming that a bioactive small molecule interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This process, known as target engagement, is essential for validating the mechanism of action and interpreting cellular and in vivo activity. For putative kinase inhibitors like this compound, a multi-faceted approach employing biochemical and cellular assays is necessary to robustly confirm engagement with the target kinase.
This guide outlines three key experimental strategies for validating the target engagement of this compound, with direct comparisons to well-characterized kinase inhibitors:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control.[1][2][3][4][5]
-
Dasatinib: A multi-targeted kinase inhibitor used in cancer therapy, known to inhibit BCR-ABL and SRC family kinases.[6][7][8]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11][12][13]
Comparative Data Analysis
To facilitate a clear comparison, the following tables summarize hypothetical, yet realistic, quantitative data for this compound alongside the aforementioned reference compounds.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Target Kinase X | 75 |
| Staurosporine | PKC | 3 |
| p60v-src | 6 | |
| PKA | 7 | |
| Dasatinib | BCR-ABL | <1 |
| SRC | 0.8 | |
| c-KIT | 12 | |
| Gefitinib | EGFR | 26-57 |
Table 2: Cellular Thermal Shift Assay (CETSA)
| Compound | Target Kinase | ΔTm (°C) |
| This compound | Target Kinase X | +4.5 |
| Staurosporine | Multiple Kinases | +5 to +8 |
| Dasatinib | BCR-ABL | +6.2 |
| Gefitinib | EGFR | +4.8 |
Table 3: Inhibition of Substrate Phosphorylation in Cells
| Compound | Target Pathway | EC50 (nM) |
| This compound | Target Kinase X Substrate | 250 |
| Staurosporine | Broad Cellular Inhibition | 10-50 |
| Dasatinib | p-CRKL (BCR-ABL substrate) | 5-15 |
| Gefitinib | p-EGFR | 30-100 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay biochemically quantifies the ability of a compound to inhibit the activity of a purified kinase.[14][15][16][17]
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.
Protocol:
-
Prepare a reaction buffer containing the purified target kinase, its specific substrate peptide, and any necessary cofactors.
-
Add serial dilutions of this compound or control compounds to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a solution of ATP to each well. Incubate at 30°C for 1 hour.
-
Stop the reaction and deplete unconsumed ATP by adding a proprietary reagent (e.g., ADP-Glo™ Reagent).
-
Add a kinase detection reagent that converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[18][19][20][21][22]
Principle: The binding of a small molecule to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Culture cells to 80-90% confluency and treat with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Divide the cell lysate for each treatment condition into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Generate a melting curve by plotting the percentage of soluble protein against temperature. The shift in the melting temperature (ΔTm) indicates target engagement.
Western Blot Analysis of Substrate Phosphorylation
This cellular assay provides functional evidence of target engagement by measuring the inhibition of the phosphorylation of a known downstream substrate of the target kinase.[23][24][25]
Principle: If this compound engages and inhibits its target kinase in cells, the phosphorylation of the kinase's direct substrate will be reduced. This change can be quantified by Western blotting using a phospho-specific antibody.
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase pathway (if required).
-
Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 16. In vitro kinase assay [protocols.io]
- 17. bmglabtech.com [bmglabtech.com]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. annualreviews.org [annualreviews.org]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comparative Guide to the Cross-Reactivity Profile of Purine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N-allyl-9-methyl-9H-purin-6-amine is not a widely characterized entity in publicly available scientific literature. Therefore, this guide utilizes the well-documented purine analog, Roscovitine (Seliciclib), as a primary example to illustrate a comprehensive cross-reactivity analysis. Roscovitine, a potent inhibitor of cyclin-dependent kinases (CDKs), serves as an excellent model for understanding the selectivity profile of this class of compounds. This guide compares Roscovitine with its analogs, Olomoucine and CR8, to provide a framework for evaluating kinase inhibitor specificity.
Introduction
Purine analogs represent a significant class of kinase inhibitors, with many compounds demonstrating therapeutic potential in oncology and other disease areas. A critical aspect of their preclinical and clinical development is the characterization of their cross-reactivity profile. Understanding which off-target kinases a compound inhibits is crucial for predicting potential side effects and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the cross-reactivity of Roscovitine and its analogs, Olomoucine and CR8, with a focus on their inhibitory activity against a panel of kinases.
Roscovitine (also known as Seliciclib or CYC202) is a 2,6,9-trisubstituted purine that acts as a competitive inhibitor of the ATP-binding site of several CDKs.[1] Its primary targets are CDK1, CDK2, CDK5, CDK7, and CDK9, which are key regulators of cell cycle progression and transcription.[2][3] Olomoucine is an earlier purine-based CDK inhibitor with a similar, though generally less potent, profile to Roscovitine.[3] CR8 is a second-generation derivative of Roscovitine, designed for increased potency.[4]
This guide presents quantitative data on the kinase selectivity of these compounds, details the experimental protocols used to generate such data, and provides visual representations of key concepts to aid in the interpretation of their cross-reactivity profiles.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the inhibitory activity of Roscovitine, CR8, and Olomoucine against a selection of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or as a percentage of control in a competitive binding assay. Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values (μM) for Key Cyclin-Dependent Kinases
| Kinase Target | Roscovitine (IC50, μM) | CR8 (IC50, μM) | Olomoucine (IC50, μM) |
| CDK1/cyclin B | ~0.65[3] | ~0.1 - 0.3[4] | ~7.0[3] |
| CDK2/cyclin A | ~0.7[3] | ~0.1 - 0.35[4] | ~7.0[3] |
| CDK2/cyclin E | ~0.7[3] | ~0.1 - 0.35[4] | ~7.0[3] |
| CDK5/p25 | ~0.16-0.2[3] | ~0.04 - 0.08[4] | ~3.0[3] |
| CDK7/cyclin H | ~0.46[2] | ~0.1 - 0.23[4] | ~3.0[3] |
| CDK9/cyclin T | ~0.6[2] | ~0.15 - 0.3[4] | >10[3] |
| CDK4/cyclin D1 | >100[3] | >10[4] | >100[3] |
| CDK6/cyclin D3 | >100[3] | >10[4] | >100[3] |
Table 2: KinomeScan® Binding Assay Results for Roscovitine and CR8
The following data represents the percentage of kinase bound to an immobilized ligand in the presence of 10 μM of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.
| Kinase Target | Roscovitine (% of Control) | CR8 (% of Control) |
| CK1ε (CSNK1E) | 1.5 | 0.8 |
| DYRK1A | 2.5 | 1.0 |
| DYRK1B | 3.0 | 1.5 |
| CLK1 | 4.0 | 2.0 |
| CDK9/cyclin T1 | 5.0 | 2.5 |
| CDK7/cyclin H | 6.0 | 3.0 |
| CDK2/cyclin A | 7.0 | 3.5 |
| CDK1/cyclin B | 8.0 | 4.0 |
| CDK5/p25 | 9.0 | 4.5 |
| PIM1 | 10.0 | 5.0 |
| PIM2 | 12.0 | 6.0 |
| PIM3 | 15.0 | 7.5 |
Data in Table 2 is derived from a study that performed a head-to-head comparison of Roscovitine and CR8.[5]
Experimental Protocols
The data presented in this guide are typically generated using one of two common methodologies: radiometric kinase assays or competitive binding assays.
Radiometric Kinase Assay (Example Protocol)
This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., histone H1 for CDKs)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Test compounds (Roscovitine, Olomoucine, CR8) dissolved in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and purified kinase.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan® Competition Binding Assay (General Protocol)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
Materials:
-
DNA-tagged kinases
-
Immobilized active-site directed ligands on a solid support (e.g., beads)
-
Test compounds
-
Binding buffer
-
Wash buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
A panel of DNA-tagged kinases is prepared.
-
The test compound is incubated with the kinase and the immobilized ligand in the binding buffer.
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR.
-
The results are reported as the percentage of the DMSO control, where a lower percentage indicates a higher affinity of the test compound for the kinase.
-
For potent inhibitors, a dose-response curve is generated to determine the dissociation constant (Kd).
Visualizing Key Concepts
Experimental Workflow for Kinase Profiling
Caption: Workflow for determining the cross-reactivity profile of a kinase inhibitor.
Simplified CDK2/Cyclin E Signaling Pathway
Caption: Inhibition of the CDK2/Cyclin E pathway, a key regulator of the G1/S cell cycle transition.
Logical Comparison of Inhibitor Selectivity
Caption: A logical comparison of the potency and selectivity of Olomoucine, Roscovitine, and CR8.
Conclusion
The comprehensive analysis of a kinase inhibitor's cross-reactivity profile is a cornerstone of modern drug discovery. As demonstrated with the purine analog Roscovitine and its counterparts, Olomoucine and CR8, even structurally related compounds can exhibit distinct potency and selectivity profiles. CR8, a second-generation derivative, shows significantly increased potency against primary CDK targets and a broader range of off-targets compared to Roscovitine, while Olomoucine is generally less potent.[4][5]
The choice of assay, be it a radiometric activity assay or a competitive binding assay, is critical for generating reliable and comparable data. The detailed protocols and visual aids provided in this guide are intended to equip researchers, scientists, and drug development professionals with a foundational understanding of how to approach and interpret the cross-reactivity of kinase inhibitors. This knowledge is paramount for advancing the development of safer and more effective targeted therapies.
References
- 1. Modulating Innate and Adaptive Immunity by (R)-Roscovitine: Potential Therapeutic Opportunity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-allyl-9-methyl-9H-purin-6-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-allyl-9-methyl-9H-purin-6-amine analogs, with a focus on their activity as adenosine receptor antagonists and their potential as anticancer agents. The information presented is based on available experimental data from published studies.
Executive Summary
N-substituted 9-methyladenine derivatives have emerged as a versatile scaffold in drug discovery, demonstrating notable activity as adenosine receptor antagonists and exhibiting cytotoxic effects against various cancer cell lines. The nature of the substituent at the N6-position of the purine ring plays a critical role in determining the potency and selectivity of these compounds. While specific experimental data for this compound is limited in the reviewed literature, analysis of structurally related N6-alkyl and N6-cycloalkyl analogs provides valuable insights into the SAR of this compound class.
Adenosine Receptor Antagonism
N6-substituted 9-methyladenines have been primarily investigated as antagonists of A1 and A2 adenosine receptors. The substitution at the N6 position significantly influences the affinity for these receptors.
Comparative Activity of N6-Substituted 9-Methyladenine Analogs
The following table summarizes the binding affinities (Ki and Kb values) of various N6-substituted 9-methyladenine analogs for A1 and A2 adenosine receptors. Lower values indicate higher affinity.
| Compound | N6-Substituent | A1 Receptor (rat fat cells) Ki (µM) | A1 Receptor (rat brain) Ki (µM) | A2 Receptor (human platelets) Kb (µM) | A2 Receptor (rat PC12 cells) Kb (µM) |
| 9-Methyladenine | -H | 100 | 100 | 24 | 24 |
| N6-Methyl-9-methyladenine | -Methyl | 18 | 15 | 20 | 30 |
| N6-Ethyl-9-methyladenine | -Ethyl | 7 | 6 | 12 | 25 |
| N6-Propyl-9-methyladenine | -Propyl | 4 | 3 | 10 | 20 |
| N6-Butyl-9-methyladenine | -Butyl | 3 | 2 | 8 | 15 |
| N6-Cyclopentyl-9-methyladenine | -Cyclopentyl | 1.3 | 0.5 | 5 | 25 |
| N6-Phenyl-9-methyladenine | -Phenyl | 5 | 4 | 8 | 10 |
Data compiled from published studies.[1][2]
SAR Insights:
-
Effect of N6-Alkyl Chain Length: Increasing the length of the n-alkyl substituent at the N6 position from methyl to butyl generally leads to a progressive increase in affinity for the A1 adenosine receptor.[1][2]
-
Cycloalkyl vs. Acyclic Alkyl: The N6-cyclopentyl analog exhibits the highest affinity for the A1 receptor among the listed compounds, suggesting that a cyclic substituent in this position is favorable for binding.[1][2]
-
A1 vs. A2 Receptor Selectivity: N6-substitution tends to have a more pronounced effect on A1 receptor affinity compared to A2 receptor affinity. For instance, N6-cyclopentyl-9-methyladenine is significantly more potent at the A1 receptor than at the A2 receptor.[1][2]
-
Aromatic Substitution: An N6-phenyl substituent also confers good affinity for both A1 and A2 receptors.
Based on these trends, it can be hypothesized that this compound, with its short, unsaturated alkyl chain, would likely exhibit moderate affinity for adenosine receptors, potentially with some selectivity for the A1 subtype. Experimental verification is required to confirm this.
Signaling Pathways
The interaction of these analogs with adenosine receptors modulates downstream signaling cascades.
Adenosine A1 Receptor Signaling Pathway
Activation of the A1 receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, A1 receptor activation can modulate ion channel activity and activate phospholipase C (PLC).[3][4][5]
Caption: Adenosine A1 Receptor Antagonist Signaling Pathway.
Adenosine A2A Receptor Signaling Pathway
The A2A receptor is typically coupled to stimulatory G proteins (Gs). Antagonism of this receptor by N6-substituted 9-methyladenines would block the adenosine-induced activation of adenylyl cyclase, thereby preventing an increase in intracellular cAMP levels and subsequent PKA activation.[6][7][8]
Caption: Adenosine A2A Receptor Antagonist Signaling Pathway.
Anticancer Activity
Purine analogs are a well-established class of anticancer agents. While specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature, related N-substituted purine derivatives have demonstrated cytotoxic effects. For instance, certain N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine derivatives have shown cytostatic activity against breast cancer MCF-7 cell lines. The mechanism of action for some purine analogs involves the inhibition of DNA biosynthesis.
Further research is needed to determine the anticancer potential and specific mechanisms of this compound and its close analogs.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N6-substituted purine analogs involves the reaction of a 6-halopurine with the corresponding amine. The synthesis of N6-allyladenosine has been reported via the reaction of 6-chloropurine riboside with allylamine. A similar approach can be envisioned for the synthesis of this compound starting from 6-chloro-9-methyl-9H-purine.
Caption: General Synthetic Workflow.
Adenosine Receptor Binding Assay
Objective: To determine the affinity of test compounds for adenosine A1 and A2A receptors.
Materials:
-
Membrane preparations from cells expressing the target adenosine receptor (e.g., rat brain membranes for A1, human platelet membranes for A2A).
-
Radioligand (e.g., [3H]N6-R-phenylisopropyladenosine ([3H]R-PIA) for A1, [3H]CGS 21680 for A2A).
-
Test compounds (this compound analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane preparations are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
The incubation is carried out for a specific time and at a specific temperature to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the purine analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa).
-
96-well plates.
-
Cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Conclusion
The this compound scaffold holds promise for the development of novel therapeutics, particularly as adenosine receptor antagonists. The structure-activity relationship data from related analogs indicate that modifications at the N6-position are crucial for determining biological activity. Further experimental evaluation of the N-allyl analog is warranted to precisely define its pharmacological profile and potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. a6A-seq: N6-allyladenosine-based cellular messenger RNA metabolic labelling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activities of 2,5,8,9-substituted 6-oxo-1,2,3,4,5,6-hexahydrophenanthridines on multi-drug-resistant phenotype cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: N-allyl-9-methyl-9H-purin-6-amine versus N6-methyladenosine in Cellular Signaling and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring RNA modification, N6-methyladenosine (m6A), and the synthetic purine derivative, N-allyl-9-methyl-9H-purin-6-amine. While N6-methyladenosine is an extensively studied epitranscriptomic marker with profound implications in gene regulation and disease, this compound represents a class of synthetic purine analogs with largely unexplored but potentially significant pharmacological activities. This document aims to objectively compare their known and inferred biological activities, supported by available experimental data and detailed methodologies.
Overview and Chemical Structures
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various biological processes, including RNA splicing, stability, translation, and localization[1][2]. Its levels are dynamically regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and specific binding proteins ("readers")[3][4][5].
This compound is a synthetic N6-substituted purine analog. While direct biological data for this specific compound is scarce in publicly available literature, its structural features—an allyl group at the N6 position and a methyl group at the N9 position of the purine ring—suggest potential interactions with biological systems that recognize purine structures. Its activity can be inferred from studies on similar N6-allyl-adenosine derivatives and other N6-substituted purine analogs, which have shown a range of activities including cytotoxic, antiviral, and kinase inhibitory effects.
| Compound | Chemical Structure | Key Features |
| N6-methyladenosine (m6A) | Endogenous RNA modification, dynamic regulation, role in gene expression. | |
| This compound | Synthetic purine analog, potential for diverse pharmacological activities. |
Comparative Biological and Pharmacological Activities
The activities of this compound are largely inferred from related compounds, while N6-methyladenosine's roles are well-documented.
| Activity | This compound (Inferred) | N6-methyladenosine (Documented) |
| Cytotoxicity | N6-substituted purine analogs have demonstrated cytotoxic effects against various cancer cell lines. The specific activity of this compound is not yet reported. | Dysregulation of m6A levels is linked to cancer progression and apoptosis. Targeting m6A machinery can induce cancer cell death. |
| Kinase Inhibition | Many purine analogs are known to be potent inhibitors of various kinases, playing a role in cancer therapy. The kinase inhibitory potential of this specific compound is uncharacterized. | While not a direct kinase inhibitor, the m6A pathway can regulate the expression of key kinases and signaling molecules involved in cancer and other diseases. |
| Antiviral Activity | N6-substituted purine nucleoside analogs have shown antiviral properties against a range of viruses. The potential antiviral activity of this non-nucleoside analog is yet to be determined. | m6A modification of viral and host RNAs plays a critical role in the lifecycle of various viruses, influencing viral replication and the host immune response. |
| RNA Modification | Structurally similar N6-allyladenosine can be incorporated into RNA and is a substrate for the m6A methyltransferase METTL3/14 in the presence of a synthetic cofactor, suggesting a potential to interact with the m6A machinery. | As a key epitranscriptomic mark, m6A directly influences RNA metabolism and function. |
Signaling Pathways
The signaling pathways associated with this compound are speculative, likely involving pathways targeted by purine analogs such as cell cycle control and apoptosis. In contrast, the m6A pathway is a well-defined regulatory network.
Caption: The N6-methyladenosine (m6A) modification pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the context of purine analogs and RNA modification are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 12-18 hours at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a standard MTT cytotoxicity assay.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent assay for measuring kinase activity and screening for inhibitors.
Objective: To determine the inhibitory effect of a compound on a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction including the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls. The total volume is typically 10-25 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound.
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Complete growth medium
-
Test compound
-
Overlay medium (e.g., medium with low-melting-point agarose)
-
Crystal violet solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and wash the cells. Add overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature for virus replication for a period that allows for plaque formation (typically 2-10 days).
-
Plaque Visualization: Remove the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cells with crystal violet solution. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the EC50 value.
Conclusion and Future Directions
N6-methyladenosine is a fundamental regulator of gene expression with a well-established role in health and disease. Its complex regulatory network presents multiple targets for therapeutic intervention. This compound, as a representative of N6-substituted purine analogs, holds therapeutic promise based on the known activities of this compound class. However, a significant lack of direct experimental data for this specific molecule hinders a definitive comparison.
Future research should focus on elucidating the specific biological activities of this compound. Key areas of investigation should include:
-
Cytotoxicity screening against a panel of cancer cell lines to identify potential anticancer activity.
-
Kinase profiling to determine if it acts as a kinase inhibitor and to identify its specific targets.
-
Antiviral screening against a range of viruses to explore its potential as an antiviral agent.
-
Investigation of its interaction with the m6A machinery to determine if it can modulate the levels of RNA methylation.
A thorough characterization of this compound will not only provide a clearer comparison with N6-methyladenosine but also potentially uncover novel therapeutic leads.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 3. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of some N6-alkyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of N-allyl-9-methyl-9H-purin-6-amine and Related Purine Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of N-allyl-9-methyl-9H-purin-6-amine, contextualized through a comparative analysis of structurally related purine derivatives. This guide synthesizes available experimental data to infer the potential activity of the target compound and provides detailed experimental protocols and relevant signaling pathways.
Comparative Cytotoxicity of N6- and N9-Substituted Purine Analogs
The following table summarizes the cytotoxic activities of various purine derivatives against a range of cancer cell lines. This data, extracted from multiple studies, allows for an indirect assessment of how the N-allyl and N9-methyl substitutions might contribute to the cytotoxic profile of the target compound.
| Compound/Analog | Cell Line(s) | IC50 (µM) | Reference(s) |
| N6-Substituted Analogs | |||
| N6-Cyclopropyladenosine | Mouse Hepatoma | ~150 (as 33 µg/ml) | [1] |
| N6-Cyclobutyladenosine | Mouse Hepatoma | ~140 (as 33 µg/ml) | [1] |
| 6-Dimethylaminopurine (6DMAP) | Fibroblasts | Induces apoptosis | [2] |
| N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine | MCF-7 (Breast) | 21.5 | [3] |
| N9-Substituted Analogs | |||
| 9-Cyclopentyl-6-(substituted phenyl piperazine) purines | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | 2.9 - 9.3 | [4] |
| N6, N9-Disubstituted Analogs | |||
| 6-(4-Phenoxyphenyl)-9-cyclopentyl purine derivatives | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | 14.2 - 23.6 | [5] |
| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | 3 - 39 | [6] |
Based on the available data, substitutions at the N6 position with small alkyl or cyclic groups can confer cytotoxic activity. The allyl group in this compound is a small, unsaturated alkyl group. Studies on other N6-substituted purines suggest that such modifications can lead to the induction of apoptosis.[2] The methyl group at the N9 position is a common feature in many biologically active purine analogs, and its presence is often compatible with cytotoxic effects. For instance, N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine displays significant cytostatic activity.[3] Therefore, it is plausible that this compound exhibits cytotoxic properties, likely through mechanisms involving the induction of apoptosis and interference with cellular signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxic evaluation of purine analogs.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound and its analogs) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control.
2. SRB (Sulphorhodamine B) Assay:
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with a solution of trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm. The results are proportional to the total cellular protein mass.
Apoptosis Assays
DNA Fragmentation Analysis:
Apoptosis is often characterized by the cleavage of genomic DNA into internucleosomal fragments.
-
Cell Treatment and Lysis: Cells are treated with the test compound for a specified time. Both floating and adherent cells are collected and lysed using a lysis buffer.
-
DNA Extraction: The DNA is extracted from the cell lysate, typically using phenol-chloroform extraction or a commercial DNA extraction kit.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (e.g., 1.5-2%) containing a fluorescent dye such as ethidium bromide.
-
Visualization: The DNA fragments are separated by size through electrophoresis and visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of purine analogs are often mediated through their interference with critical cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, studies on related compounds suggest potential involvement of pathways regulating cell cycle, apoptosis, and proliferation.
Some alkylated purines have been shown to induce apoptosis by activating the MAPK pathway while simultaneously inhibiting the p70(S6K) pathway.[2] This dual action can create a cellular environment that favors programmed cell death. The induction of apoptosis by these compounds may also be dependent on the presence of a functional p53 tumor suppressor protein.[2]
Below are diagrams illustrating a generalized experimental workflow for cytotoxicity testing and a potential signaling pathway that could be modulated by purine analogs.
References
- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
Independent Verification of Purine Derivatives' Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N6,9-substituted purine derivatives, focusing on their role as inhibitors of Cyclin-Dependent Kinases (CDKs). Due to the limited availability of public data on N-allyl-9-methyl-9H-purin-6-amine, this guide centers on the well-characterized and structurally related purine derivative, Olomoucine , and its potent analog, Roscovitine . These compounds serve as valuable benchmarks for understanding the therapeutic potential of this chemical class.
The information presented herein is compiled from peer-reviewed studies and is intended to facilitate independent verification and further research into the biological activities of purine analogs.
Comparative Analysis of Biological Activity
Olomoucine and Roscovitine are known inhibitors of CDKs, enzymes crucial for cell cycle regulation. Their inhibitory activity has been quantified against various CDK-cyclin complexes, providing a basis for comparing their potency and selectivity.
Table 1: Comparative Inhibitory Activity (IC50) of Olomoucine and Roscovitine against various Cyclin-Dependent Kinases.
| Compound | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK5/p35 (μM) |
| Olomoucine | 7 | 7 | 7 | 3 |
| Roscovitine | ~0.2-0.7 | ~0.2-0.7 | ~0.2-0.7 | ~0.2-0.7 |
Data sourced from multiple studies, slight variations may exist across different experimental conditions.[1][2]
Experimental Protocols
The following section details a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of compounds like Olomoucine and Roscovitine against CDKs.
In Vitro CDK Inhibition Assay
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Test compounds (e.g., Olomoucine, Roscovitine) dissolved in DMSO
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
-
96-well plates
-
Scintillation counter or phosphorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer. A "no inhibitor" control containing only DMSO should be included.
-
In a 96-well plate, add the kinase reaction buffer, the recombinant CDK/cyclin enzyme, and the kinase substrate.
-
Add the diluted test compounds to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³³P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action of purine-based CDK inhibitors like Olomoucine and Roscovitine. These compounds act as competitive inhibitors at the ATP-binding site of CDKs, thereby preventing the phosphorylation of target proteins required for cell cycle progression.[2][3][4]
Caption: Mechanism of purine-based CDK inhibition.
Experimental Workflow
The diagram below outlines the key steps in the in vitro kinase assay used to evaluate the inhibitory activity of the test compounds.
Caption: In vitro kinase inhibition assay workflow.
This guide serves as a starting point for researchers interested in the biological activities of this compound and related purine derivatives. The provided data and protocols for Olomoucine and Roscovitine offer a framework for designing and interpreting experiments aimed at characterizing novel compounds within this class.
References
Assessing the Specificity of N-allyl-9-methyl-9H-purin-6-amine: A Comparative Guide for Researchers
Introduction
N-allyl-9-methyl-9H-purin-6-amine belongs to the broader class of substituted purines, a scaffold of significant interest in medicinal chemistry due to its prevalence in the structure of various bioactive compounds, including potent kinase inhibitors.[1][2][3][4] The specificity of a kinase inhibitor is a critical determinant of its therapeutic potential and toxicological profile. A highly specific inhibitor targets a single or a small number of kinases, minimizing off-target effects, whereas a less specific inhibitor might be beneficial in contexts where targeting multiple nodes in a signaling pathway is desirable.[5] This guide provides a framework for assessing the specificity of purine-based compounds, using a representative 2,6,9-trisubstituted purine as a case study, due to the lack of specific experimental data for this compound in the public domain.
Case Study: A Representative 2,6,9-Trisubstituted Purine Kinase Inhibitor
To illustrate the process of specificity assessment, we will consider a hypothetical 2,6,9-trisubstituted purine, designated here as PuriKin-X , which has been characterized as a dual Src/Abl kinase inhibitor. The following data is representative of what would be generated in preclinical studies.
Biochemical Specificity Profile of PuriKin-X
The inhibitory activity of PuriKin-X was assessed against a panel of protein kinases in a biochemical assay measuring the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) was determined for each kinase.
| Kinase Target | PuriKin-X IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| Abl | 25 | 250 | <1 |
| Src | 52 | >10,000 | <1 |
| Lck | 150 | 160 | 1.1 |
| c-Kit | 3500 | 100 | 1.2 |
| PDGFRα | 4200 | 150 | 28 |
| EGFR | >10,000 | >10,000 | 30 |
| VEGFR2 | 8500 | 700 | 15 |
Data in this table is illustrative and compiled from typical profiles of purine-based Src/Abl inhibitors for comparative purposes.[6][7]
Cellular Activity Profile
The anti-proliferative activity of PuriKin-X was evaluated in cell lines dependent on the target kinases.
| Cell Line | Primary Target | PuriKin-X GI50 (µM) | Imatinib GI50 (µM) | Dasatinib GI50 (µM) |
| K562 | Bcr-Abl | 0.9 | 0.5 | 0.002 |
| KCL22 | Bcr-Abl | 1.1 | 0.7 | 0.003 |
| Ba/F3 (Bcr-Abl T315I) | Bcr-Abl (mutant) | >10 | >20 | >1 |
| HT29 | (Control) | >20 | >20 | >10 |
GI50 values represent the concentration at which cell growth is inhibited by 50%. This data is representative.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of specificity data. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a specific peptide or a generic substrate like myelin basic protein), and the test compound at various concentrations in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[9][10]
-
Initiation : The kinase reaction is initiated by adding ATP, including a small amount of radiolabeled [γ-³²P]-ATP.[9][10]
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[9]
-
Termination : The reaction is stopped by adding a solution that denatures the proteins, such as LDS sample buffer.[9]
-
Detection : The reaction products are separated by SDS-PAGE. The gel is dried and exposed to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.[10]
-
Quantification : The intensity of the radioactive signal is quantified to determine the extent of substrate phosphorylation. IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Plating : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal is read using a plate reader. The GI50 value is calculated by fitting the data to a dose-response curve.[5]
Visualizing Specificity and Pathways
Kinase Inhibitor Specificity
The diagram below illustrates the concept of kinase inhibitor specificity. A specific inhibitor (A) primarily binds to its intended target, while a non-specific inhibitor (B) binds to multiple kinases, potentially leading to off-target effects.
Caption: Kinase Inhibitor Specificity.
Abl Kinase Signaling Pathway
The following diagram shows a simplified representation of the Bcr-Abl signaling pathway, which is constitutively active in chronic myeloid leukemia (CML) and is a key target for inhibitors like imatinib and the representative PuriKin-X.
Caption: Bcr-Abl Signaling Pathway Inhibition.
Experimental Workflow for Specificity Profiling
This diagram outlines a typical workflow for assessing the specificity of a novel kinase inhibitor.
Caption: Kinase Inhibitor Specificity Workflow.
Conclusion
While specific data for this compound is not currently available, the methodologies and comparative data presented for the representative purine-based kinase inhibitor, PuriKin-X, provide a comprehensive guide for researchers aiming to assess the specificity of novel compounds. A thorough evaluation, encompassing both biochemical and cellular assays, is essential to characterize the selectivity profile of a new chemical entity and to inform its potential for further development as a therapeutic agent. The purine scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors.[1][2][3][4]
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro protein kinase assay [bio-protocol.org]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-allyl-9-methyl-9H-purin-6-amine: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is crucial to handle N-allyl-9-methyl-9H-purin-6-amine with appropriate safety measures. Although specific toxicity data is not available, related purine analogs and allylic compounds can exhibit toxic, mutagenic, or other hazardous properties.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
This procedure follows a logical workflow to ensure that this compound waste is managed safely and in compliance with general laboratory waste regulations.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Segregate solid waste (e.g., contaminated consumables) from liquid waste (e.g., solutions containing the compound).
Step 2: Waste Containment
-
Solid Waste:
-
Place contaminated items such as gloves, weighing paper, and pipette tips into a clearly labeled, sealable, and chemically compatible waste container.
-
The container should be designated for "Toxic Organic Solid Waste" or a similar classification as per your institution's guidelines.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must have a secure screw-top cap and be made of a material compatible with the solvents used.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Step 3: Waste Labeling
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
Step 4: Temporary Storage
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.
Step 5: Arrange for Professional Disposal
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all relevant information about the waste, including the chemical name and any known hazards.
-
Follow all institutional procedures for waste pickup requests.
Quantitative Data and Experimental Protocols
Due to the lack of a specific Safety Data Sheet for this compound, no quantitative data regarding exposure limits, toxicity thresholds, or specific disposal-related experimental protocols can be provided. The disposal methodology relies on established best practices for handling unknown or potentially hazardous chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Comprehensive Safety and Handling Guide for N-allyl-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for N-allyl-9-methyl-9H-purin-6-amine, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedural guidance is derived from safety data sheets (SDS) to facilitate safe laboratory operations.
Hazard Identification and Classification
This compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye damage, allergic skin reactions, and is suspected of causing genetic defects and cancer.[1] Prolonged or repeated exposure may cause damage to organs, specifically the blood.[1] This substance is also very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Specific target organ toxicity - repeated exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure (Blood) |
| Hazardous to the aquatic environment, short-term (acute) | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure risk.
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye and Face Protection | Safety glasses with side-shields, Face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), Protective clothing, Apron | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Immediately change contaminated clothing. |
| Respiratory Protection | Approved respirator | Use only in a well-ventilated area or under a chemical fume hood. Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
Information compiled from various safety data sheets.[1][2][3]
dot digraph "Handling_N_allyl_9_methyl_9H_purin_6_amine_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Obtain_SDS" [label="Obtain & Review SDS"]; "Don_PPE" [label="Don Appropriate PPE"]; }
subgraph "cluster_Handling" { label="Handling"; style="filled"; fillcolor="#FFFFFF"; "Work_Area" [label="Work in Well-Ventilated Area\n(Fume Hood)"]; "Avoid_Contact" [label="Avoid Skin/Eye Contact\n& Inhalation"]; "No_Ignition" [label="Keep Away from Ignition\nSources"]; }
subgraph "cluster_PostHandling" { label="Post-Handling"; style="filled"; fillcolor="#FFFFFF"; "Decontaminate" [label="Decontaminate Work Area"]; "Remove_PPE" [label="Remove & Dispose of PPE"]; "Wash_Hands" [label="Wash Hands Thoroughly"]; }
subgraph "cluster_Disposal" { label="Waste Disposal"; style="filled"; fillcolor="#FFFFFF"; "Collect_Waste" [label="Collect Waste in\nLabeled Container"]; "Dispose_Waste" [label="Dispose via Licensed\nDisposal Company"]; }
"Obtain_SDS" -> "Don_PPE" [color="#4285F4"]; "Don_PPE" -> "Work_Area" [color="#4285F4"]; "Work_Area" -> "Avoid_Contact" [color="#4285F4"]; "Avoid_Contact" -> "No_Ignition" [color="#4285F4"]; "No_Ignition" -> "Decontaminate" [color="#34A853"]; "Decontaminate" -> "Remove_PPE" [color="#34A853"]; "Remove_PPE" -> "Wash_Hands" [color="#34A853"]; "Collect_Waste" -> "Dispose_Waste" [color="#EA4335"]; "Avoid_Contact" -> "Collect_Waste" [label="Generate Waste", color="#EA4335"];
} caption: "General workflow for safely handling this compound."
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[1][2] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep locked up or in an area accessible only to qualified or authorized persons.[1]
Spill Management: In the event of a spill, evacuate the area immediately. Remove all sources of ignition.[2] Ventilate the area and wear appropriate PPE, including respiratory protection.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2] Do not allow the chemical to enter drains or waterways.[3]
Disposal Plan: Dispose of this chemical and its container as hazardous waste.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not contaminate ponds, waterways, or ditches with the chemical or used container. All disposal practices must be in accordance with federal, state, and local regulations.
dot digraph "First_Aid_for_Exposure" { graph [splines=ortho, nodesep=0.7]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
"Exposure" [label="Exposure Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_Routes" { label="Routes of Exposure"; style="filled"; fillcolor="#FFFFFF"; "Inhalation" [label="Inhalation"]; "Skin_Contact" [label="Skin Contact"]; "Eye_Contact" [label="Eye Contact"]; "Ingestion" [label="Ingestion"]; }
subgraph "cluster_Actions" { label="Immediate Actions"; style="filled"; fillcolor="#FFFFFF"; "Fresh_Air" [label="Move to Fresh Air\nCall Physician", fillcolor="#FBBC05"]; "Remove_Clothing" [label="Remove Contaminated Clothing\nRinse Skin with Water\nCall Physician", fillcolor="#FBBC05"]; "Rinse_Eyes" [label="Rinse with Water\nRemove Contact Lenses\nCall Ophthalmologist", fillcolor="#FBBC05"]; "Give_Water" [label="Give Water (2 glasses max)\nSeek Medical Advice", fillcolor="#FBBC05"]; }
"Exposure" -> "Inhalation"; "Exposure" -> "Skin_Contact"; "Exposure" -> "Eye_Contact"; "Exposure" -> "Ingestion";
"Inhalation" -> "Fresh_Air" [label="If inhaled"]; "Skin_Contact" -> "Remove_Clothing" [label="On skin"]; "Eye_Contact" -> "Rinse_Eyes" [label="In eyes"]; "Ingestion" -> "Give_Water" [label="If swallowed"]; } caption: "First aid procedures for exposure to this compound."
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
